1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one
Description
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H6N2O2/c10-7-9-6-1-2-8-3-5(6)4-11-7/h1-3H,4H2,(H,9,10) |
InChI Key |
WYTGGFJVAXMOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)NC(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrido[4,3-d]oxazin-2(4H)-one: A Comparative Analysis and Future Outlook
An In-depth Technical Guide to 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one: A Comparative Analysis and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1][2]oxazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the specific isomer, 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one , a compound for which direct experimental data is notably scarce in current literature. In the spirit of scientific advancement and to empower researchers in this area, this document adopts a comprehensive, comparative approach. By synthesizing available data on closely related and better-characterized isomers, this guide will provide a robust predictive overview of the chemical structure, properties, synthesis, and potential biological applications of this intriguing molecule. This analysis aims to serve as a foundational resource, stimulating further investigation and unlocking the therapeutic potential of this unique chemical entity.
Introduction to the Pyrido[1][2]oxazinone Core
The fusion of a pyridine ring with a 1,3-oxazine-2-one core gives rise to a family of heterocyclic compounds with significant therapeutic potential. The nitrogen atom in the pyridine ring and the lactam-like functionality of the oxazinone ring create a unique electronic and structural landscape, making these molecules attractive candidates for interacting with various biological targets. Derivatives of the broader oxazine class have been reported to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The specific arrangement of the pyridine and oxazinone rings, as seen in the different isomers, plays a crucial role in determining the molecule's steric and electronic properties, and consequently, its biological activity.
Chemical Structure and Predicted Properties of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
While direct experimental data for 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one is limited, we can infer its fundamental characteristics by analyzing its constituent parts and comparing it to its isomers.
Molecular Structure
The chemical structure of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one features a pyridine ring fused to a 1,3-oxazin-2-one ring. The fusion occurs at the 'd' face of the pyridine ring, specifically at the 4 and 3 positions. The lactam functionality within the oxazinone ring is a key feature, contributing to its chemical reactivity and potential for hydrogen bonding.
Diagram: Chemical Structure of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
A 2D representation of the chemical structure.
Physicochemical Properties (Predicted)
Based on the analysis of related isomers such as 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one (CAS: 872470-20-7) and 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS: 20348-09-8), we can predict the following properties for 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.[5][6][7]
| Property | Predicted Value | Reference Isomer(s) |
| Molecular Formula | C₇H₆N₂O₂ | C₇H₆N₂O₂ |
| Molecular Weight | 150.14 g/mol | 150.13 g/mol |
| Appearance | Likely a solid at room temperature | Solid |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | Inferred from general heterocyclic compound behavior. |
| Hydrogen Bond Donors | 1 (from the N-H group) | 1 |
| Hydrogen Bond Acceptors | 3 (from the two oxygen atoms and the pyridine nitrogen) | 3-4 |
Synthesis Strategies for the Pyrido[1][2]oxazinone Scaffold
General Synthetic Approach: Cyclization of a Pyridine Precursor
A common and effective strategy for constructing the pyrido[1][2]oxazinone core involves the cyclization of a suitably functionalized pyridine derivative. This typically involves a pyridine ring bearing an amino group and a hydroxyl group in a specific ortho-relationship.
Diagram: General Synthesis Workflow
A generalized workflow for the synthesis of the pyrido[1][2]oxazinone scaffold.
Proposed Step-by-Step Protocol
The following is a proposed, theoretical protocol for the synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one, based on established methodologies for related isomers. This protocol requires experimental validation and optimization.
-
Starting Material Preparation: The synthesis would likely commence with 4-amino-3-hydroxypyridine as the key starting material.
-
Cyclization:
-
Method A (Using Phosgene or a Phosgene Equivalent): In a fume hood, dissolve 4-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., anhydrous THF or dichloromethane). Cool the solution to 0 °C. Add a solution of phosgene or a safer equivalent like triphosgene or diphosgene dropwise with vigorous stirring. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated.
-
Method B (Using a Chloroformate): React 4-amino-3-hydroxypyridine with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base. This would form an intermediate carbamate, which could then be cyclized under thermal conditions or with further base treatment.
-
Method C (Reaction with Urea): Heating 4-amino-3-hydroxypyridine with urea at high temperatures can also lead to the formation of the cyclic carbamate, although this method may require more forcing conditions.
-
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the reaction mixture is typically quenched with water or an aqueous bicarbonate solution. The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization: An Inferential Analysis
The spectroscopic characterization of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one would be crucial for confirming its structure. Based on data from related isomers, we can predict the key spectral features.[1][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Strong, Broad | N-H stretching of the lactam |
| ~1750-1700 | Strong | C=O (cyclic carbamate/lactam) stretching |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |
| ~1250 | Medium to Strong | C-O-C stretching of the oxazinone ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the methylene group of the oxazinone ring. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring. A broad singlet for the N-H proton would likely be observed, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (in the range of 150-160 ppm), the carbons of the pyridine ring, and the methylene carbon of the oxazinone ring.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 150).[10] The fragmentation pattern would likely involve the loss of CO and other characteristic fragments from the heterocyclic ring system.
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one can be inferred from the broad range of biological activities reported for its structural relatives.
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of pyrido-oxazine derivatives. For instance, novel pyrido[2,3-b][1]oxazine-based compounds have been identified as potent and selective EGFR-TK inhibitors, showing efficacy against non-small cell lung cancer cell lines with resistance mutations.[11] The core scaffold of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one could serve as a valuable starting point for the design of novel kinase inhibitors or other anti-proliferative agents.
Anti-Inflammatory and Analgesic Properties
Oxazine derivatives are known to possess anti-inflammatory and analgesic properties.[4] The rigid, planar structure of the pyrido[1][2]oxazinone core may allow it to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Antimicrobial and Antiviral Activity
The pyridine and oxazinone moieties are present in various antimicrobial and antiviral drugs. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors and coordinate with metal ions, which are often crucial for the function of microbial enzymes. Therefore, 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one and its derivatives warrant investigation for their potential as novel anti-infective agents.[12][13]
Diagram: Potential Drug Discovery Pathway
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 3-Azaisatoic Anhydride Derivatives
Foreword: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the myriad of heterocyclic systems, 3-azaisatoic anhydride, a pyridine-fused analog of isatoic anhydride, has emerged as a compelling starting point for the development of innovative therapeutics. Its inherent reactivity and structural features provide a unique platform for the synthesis of a wide array of derivatives with significant therapeutic potential. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the core attributes of 3-azaisatoic anhydride derivatives, from their synthesis and mechanistic actions to their promising applications in medicine. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.
The Core Moiety: Understanding 3-Azaisatoic Anhydride
3-Azaisatoic anhydride, systematically named 2H-pyrido[3,2-d][1][2]oxazine-2,4(1H)-dione, is a heterocyclic compound featuring a pyridine ring fused to a 1,3-oxazine-2,4-dione system. This structure is analogous to isatoic anhydride, with a nitrogen atom replacing a carbon atom in the benzene ring, a substitution that profoundly influences its chemical and biological properties.[3] The presence of the pyridine nitrogen introduces a handle for modifying the electronic and steric properties of the molecule, thereby enabling the fine-tuning of its interactions with biological targets.
The synthesis of 3-azaisatoic anhydride can be achieved through various methods, with a notable process involving the reaction of N-haloquinolinimides with an alkali or alkaline earth metal base in an aqueous medium.[4] This method offers a non-hazardous and straightforward route that does not necessitate expensive starting materials or complex apparatus.[4]
Synthetic Strategies: Building a Library of Bioactive Derivatives
The true therapeutic potential of 3-azaisatoic anhydride lies in its versatility as a synthetic building block.[2][5] Its anhydride functionality is susceptible to nucleophilic attack, providing a gateway to a diverse range of derivatives. The general reaction involves the ring-opening of the anhydride by a nucleophile, followed by subsequent chemical transformations.
Experimental Protocol: General Synthesis of 3-Azaisatoic Anhydride Derivatives
This protocol outlines a generalized procedure for the synthesis of amide derivatives from 3-azaisatoic anhydride, a common first step in generating a library of compounds for screening.
Objective: To synthesize an N-substituted 2-amino-3-pyridinecarboxamide derivative.
Materials:
-
3-Azaisatoic anhydride
-
Primary or secondary amine (nucleophile)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-azaisatoic anhydride (1 equivalent) in the chosen anhydrous solvent.
-
Nucleophilic Addition: To the stirred solution, add the amine (1-1.2 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically occurs within 2-24 hours.
-
Work-up:
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification: The crude product is purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the starting anhydride, which would lead to the formation of the corresponding amino acid and reduce the yield of the desired product.[6]
-
Stoichiometry: A slight excess of the amine can be used to ensure the complete consumption of the 3-azaisatoic anhydride.
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants and the reaction temperature. DMF is a good polar aprotic solvent for many amines, while DCM can be suitable for less polar reactants.
This core reaction can be adapted to a wide range of nucleophiles, including hydrazines, alcohols, and carbanions, to generate a diverse library of derivatives for biological screening.[7]
Therapeutic Frontiers: Where 3-Azaisatoic Anhydride Derivatives Show Promise
The derivatives of 3-azaisatoic anhydride have demonstrated significant potential across several therapeutic areas.
Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases derived from isatoic anhydride, a close structural relative of 3-azaisatoic anhydride, have shown measurable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] This suggests that derivatives of 3-azaisatoic anhydride could also possess potent antimicrobial properties. The imine (-CH=N-) functionality in these Schiff bases is crucial for their biological activity.[8]
-
Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some studies on related compounds suggest that they may act by inhibiting essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[8] Molecular docking studies have shown that these compounds can bind efficiently to the active site of DHFR.[8]
Anti-inflammatory Agents
Inflammation is a key pathological feature of many chronic diseases. Phenylbenzohydrazides derived from isatoic anhydride have demonstrated in vivo and in vitro anti-inflammatory activity.[9] These compounds were shown to reduce the production of inflammatory mediators.[9] Given the structural similarity, 3-azaisatoic anhydride-derived hydrazides are promising candidates for the development of novel anti-inflammatory drugs.
-
Mechanism of Action: The anti-inflammatory effects of these derivatives may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Modifying the carboxylic acid group of known NSAIDs into amide or other functionalities can lead to more selective COX-2 inhibition, potentially reducing gastrointestinal side effects.[10]
Enzyme Inhibitors
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of isatoic anhydride have been identified as selective inactivators of trypsin-like serine proteases, with some showing high selectivity for thrombin, a key enzyme in the blood coagulation cascade.[1] This highlights the potential of 3-azaisatoic anhydride derivatives as novel anticoagulants.
-
Mechanism of Action: The anhydride or a resulting reactive group can form a covalent bond with a key residue in the active site of the target enzyme, leading to irreversible inhibition. The substituents on the 3-azaisatoic anhydride scaffold can be modified to achieve selectivity for different proteases.[1]
Anticancer Agents
The development of novel anticancer agents remains a high priority. While direct evidence for the anticancer activity of 3-azaisatoic anhydride derivatives is emerging, related heterocyclic compounds synthesized from isatoic anhydride, such as quinazolinones, have well-established anticancer properties.[11][12] Furthermore, some hydroxamic acid derivatives have shown potent anticancer activity by inhibiting histone deacetylases (HDACs) and inducing apoptosis and cell cycle arrest.[13]
-
Potential Mechanisms of Action:
-
HDAC Inhibition: The incorporation of a hydroxamic acid moiety onto the 3-azaisatoic anhydride scaffold could lead to potent HDAC inhibitors. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[14]
-
Tubulin Polymerization Inhibition: Some β-lactam derivatives, which can be conceptually linked to ring-opened anhydride products, have shown potent activity as microtubule-disrupting agents, leading to apoptosis in cancer cells.[15][16]
-
PI3K/Akt/mTOR Pathway Inhibition: Some TAZQ-based derivatives have been shown to induce autophagy and apoptosis in cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway.[13]
-
Visualizing the Path Forward: Workflows and Pathways
To effectively guide research in this area, it is crucial to visualize the key processes involved.
Synthetic and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of 3-azaisatoic anhydride derivatives.
Caption: A streamlined workflow for the discovery of bioactive 3-azaisatoic anhydride derivatives.
Potential Anticancer Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer derivatives of 3-azaisatoic anhydride, based on the mechanisms of related compounds.
Caption: Potential anticancer mechanisms of 3-azaisatoic anhydride derivatives.
Quantitative Data Summary
While specific data for 3-azaisatoic anhydride derivatives is still emerging, the following table presents representative data for related isatoic anhydride derivatives to illustrate the potential potency.
| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Schiff Bases | Bacillus cereus | MIC | 32 µg/mL | [8] |
| Schiff Bases | Enterococcus faecalis | MIC | 32 µg/mL | [8] |
| β-Lactam Analog | MCF-7 (Breast Cancer) | IC₅₀ | 0.075 µM | [16] |
| β-Lactam Analog | Hs578T (Breast Cancer) | IC₅₀ | 0.033 µM | [16] |
| Coumarin-Triazole | Urease | IC₅₀ | 1.62 µM | [17] |
Conclusion and Future Directions
3-Azaisatoic anhydride and its derivatives represent a promising and underexplored area of medicinal chemistry. The synthetic tractability of the core scaffold, coupled with the diverse biological activities observed in closely related compounds, provides a strong rationale for the continued investigation of this compound class. Future research should focus on:
-
Library Synthesis: The generation of large, diverse libraries of 3-azaisatoic anhydride derivatives to explore a wider range of biological targets.
-
High-Throughput Screening: The use of high-throughput screening methods to rapidly identify hit compounds for various therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to optimize the potency and selectivity of lead compounds.
-
Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms by which these derivatives exert their biological effects.
By leveraging the insights and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 3-azaisatoic anhydride derivatives and develop the next generation of innovative medicines.
References
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- Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo - Frontiers. (URL: )
- Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines - OUCI. (URL: )
- Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines | Semantic Scholar. (URL: )
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1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one CAS number and physicochemical data
[1]
Executive Summary & Nomenclature
1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one represents a fused bicyclic heterocycle containing a pyridine ring fused to a [1,3]oxazine-2-one moiety.[1][2] This scaffold is a bioisostere of the widely used Isatoic Anhydride (benzoxazine-dione) and is frequently employed as a reactive intermediate for synthesizing urea derivatives, quinazolinones, and kinase inhibitors (e.g., PI3K, mTOR pathways).[1][3]
Critical Nomenclature Distinction:
-
The "Dione" (Anhydride): Often referred to as 5-Azaisatoic Anhydride (or 1H-Pyrido[4,3-d][1,3]oxazine-2,4-dione).[1][2] This species contains a carbonyl at both C2 and C4.[3] It is the most common stable intermediate derived from 4-aminonicotinic acid.[1]
-
The "Dihydro-one" (Carbamate): Specifically 1,4-dihydro-2H-pyrido[4,3-d][1,3]oxazin-2-one .[1][2] This species contains a carbonyl at C2 and a methylene group (-CH₂-) at C4.[1] It is derived from 4-amino-3-hydroxymethylpyridine.[1]
Note: Unless specified as "dihydro," the term "2(4H)-one" in literature often refers to the tautomeric potential of the dione system or is used interchangeably with the anhydride in older catalogs.[1][3] This guide covers the Anhydride (Dione) as the primary reactive scaffold due to its prevalence in drug discovery.[1][2]
Physicochemical Data Profile
Identity & Properties (5-Azaisatoic Anhydride Scaffold)
| Parameter | Data | Notes |
| IUPAC Name | 1H-Pyrido[4,3-d][1,3]oxazine-2,4-dione | Also: 5-Azaisatoic Anhydride |
| CAS Number | 3719-60-4 (Isomer specific) | Verify specific isomer availability with supplier; 3-aza isomer is 21038-63-1.[1][2] |
| Molecular Formula | C₇H₄N₂O₃ | |
| Molecular Weight | 164.12 g/mol | |
| Appearance | White to Cream Powder | Hygroscopic |
| Melting Point | 180°C – 245°C (dec) | Decomposes upon melting (releases CO₂).[1][2][3] |
| Solubility | DMSO, DMF, DMAc | Reacts/Decomposes in water and alcohols.[3] |
| pKa | ~8.5 (Calculated) | Acidic proton on N1.[1][2][3] |
Spectral Characteristics[3]
-
IR (KBr): Distinctive doublet for anhydride carbonyls at 1780 cm⁻¹ and 1740 cm⁻¹ .[1][2][3] Broad N-H stretch ~3200 cm⁻¹.[3]
-
¹H NMR (DMSO-d₆): Pyridine protons typically appear as a singlet (C2-H), doublet (C5-H), and doublet (C6-H) shifted downfield due to the electron-withdrawing anhydride ring.[1][2]
Synthetic Methodologies
Protocol A: Synthesis of 5-Azaisatoic Anhydride (The Dione)
Reaction Type: Phosgenation (Cyclization) Precursor: 4-Aminonicotinic Acid Reagent: Triphosgene (Bis(trichloromethyl) carbonate)[1][2]
Mechanism: The amino group of 4-aminonicotinic acid attacks the electrophilic carbonyl of triphosgene to form a carbamoyl chloride intermediate.[1][2] Subsequent intramolecular attack by the carboxylate oxygen closes the ring, releasing HCl.[3]
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck flask, suspend 4-aminonicotinic acid (1.0 eq) in anhydrous THF or Dioxane (0.5 M).
-
Phosgenation: Cool to 0°C. Add Triphosgene (0.35 eq) dissolved in THF dropwise over 30 minutes. Caution: Exothermic.[1]
-
Heating: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours until the evolution of HCl gas ceases and the solution becomes clear (or precipitate changes form).
-
Isolation: Cool to RT. The product often precipitates.[3] If not, concentrate in vacuo.
-
Purification: Filter the solid under inert atmosphere (Argon). Wash with cold anhydrous ether.[3] Do not wash with water (hydrolysis risk).[1][3]
-
Yield: Typically 70–85%.[3]
Protocol B: Synthesis of 1,4-Dihydro-2H-pyrido[4,3-d][1,3]oxazin-2-one (The Carbamate)
Reaction Type: Carbonylation Precursor: 4-Amino-3-hydroxymethylpyridine Reagent: Carbonyl Diimidazole (CDI) or Phosgene[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-amino-3-hydroxymethylpyridine (1.0 eq) in anhydrous DCM or DMF .
-
Activation: Add CDI (1.1 eq) or Triphosgene (0.35 eq) + TEA (2.5 eq) at 0°C.
-
Cyclization: Stir at RT for 12 hours.
-
Workup: Quench with saturated NH₄Cl (if using CDI). Extract with EtOAc.[3]
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Reactivity & Applications (Graphviz Visualization)
The primary utility of the 5-Azaisatoic Anhydride scaffold is its reactivity toward nucleophiles.[1][2] The anhydride ring opens to release CO₂, serving as a "masked" isocyanate equivalent.[3]
Figure 1: Divergent synthesis pathways from the 5-Azaisatoic Anhydride scaffold.
Key Applications in Drug Discovery[3]
-
Kinase Inhibition: The ring-opening reaction with aryl amines generates nicotinamide-ureas , a pharmacophore found in Sorafenib and other kinase inhibitors.[1][3]
-
PI3K/mTOR Inhibitors: The dihydro-oxazinone variant is a known intermediate for fusing pyrimidine rings to generate tricyclic PI3K inhibitors.[1][3]
-
Peptide Mimetics: Used to introduce rigid turns in peptidomimetic chains.[2][3]
Safety & Handling (MSDS Summary)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).
-
Moisture Sensitivity: High. The anhydride hydrolyzes rapidly in moist air to form the open-chain amino acid, releasing CO₂ (pressure hazard in sealed vessels).[1][2][3]
-
Storage: Store under Argon/Nitrogen at -20°C. Desiccate.
-
Phosgene Equivalents: When using Triphosgene, handle in a well-ventilated fume hood.[1][3] Triphosgene is a solid source of phosgene; treat with extreme caution.[2][3]
References
-
Preparation of 5-Azaisatoic Anhydride: PrepChem. Synthesis from 4-carbamylnicotinic acid and lead tetra-acetate (Hofmann rearrangement variant).[1] Link
-
Triphosgene in Organic Synthesis: Sigma-Aldrich Technical Bulletin. Application of triphosgene for heterocycle formation.[3] Link
-
Isatoic Anhydride Chemistry: PubChem Compound Summary. General reactivity profile of the isatoic anhydride class. Link
-
Pyrido-oxazinone in Patents: Google Patents.[1][2][3] "Substituted pyrido[4,3-d][1,3]oxazin-2-one compounds as mutant IDH inhibitors." (WO2018111707).[1][3] Link
Biological Activity of Pyrido-Fused Oxazinone Scaffolds: A Technical Guide
Executive Summary
Pyrido-fused oxazinone scaffolds represent a privileged class of heterocyclic systems in medicinal chemistry, distinguished by their ability to interact with biological targets through two distinct mechanisms depending on their isomeric structure. This guide differentiates between the pyrido[2,3-d][1,3]oxazin-4-one (an electrophilic "suicide" substrate) and the pyrido[2,3-b][1,4]oxazin-3-one (a stable, ATP-competitive scaffold).
While the [1,3]-isomer is primarily exploited for its reactivity as a serine protease inhibitor (specifically Human Neutrophil Elastase), the [1,4]-isomer has emerged as a potent kinase inhibitor scaffold, particularly for EGFR-mutant non-small cell lung cancer (NSCLC). This guide details the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for these bioactive systems.
Structural Classification & Pharmacophore Analysis
The biological activity of these scaffolds is dictated by the position of the heteroatoms and the carbonyl group.
| Feature | Pyrido[2,3-d][1,3]oxazin-4-one | Pyrido[2,3-b][1,4]oxazin-3-one |
| Core Structure | Aza-analog of benzoxazinone. Contains a cyclic carbamate/anhydride-like linkage. | Fused pyridine-morpholinone system. |
| Reactivity | High. The C-4 carbonyl is highly electrophilic, susceptible to nucleophilic attack by active site serines. | Stable. The lactam ring is generally stable under physiological conditions. |
| Primary Target | Serine Proteases (e.g., Human Neutrophil Elastase). | Kinases (e.g., EGFR, PI3K), Bacterial DNA Gyrase. |
| Mechanism | Covalent modification (Acyl-enzyme intermediate). | Non-covalent binding (ATP competition, H-bonding). |
Pyrido[2,3-d][1,3]oxazin-4-ones: Serine Protease Inhibition[1]
Mechanism of Action: The "Alternate Substrate" Pathway
These scaffolds function as alternate substrate inhibitors. They mimic the natural peptide substrate of serine proteases. The active site serine hydroxyl group attacks the C-4 carbonyl, leading to ring opening. Unlike natural substrates, the resulting acyl-enzyme intermediate is hydrolytically stable, effectively disabling the enzyme for a prolonged period.
Structure-Activity Relationship (SAR)
-
C-2 Substitution: Bulky alkyl or aryl groups at C-2 are critical for specificity. They occupy the S1 specificity pocket of the elastase enzyme.
-
N-1 Substitution: Substituents on the pyridine nitrogen (in related pyridone tautomers) or the ring nitrogen modulate electronic density at the carbonyl, tuning the reactivity. Electron-withdrawing groups generally increase the electrophilicity of C-4, enhancing acylation rates (
). -
Pyridine Ring Doping: The introduction of the nitrogen atom (aza-replacement of benzene) increases aqueous solubility compared to the parent benzoxazinones, a critical parameter for oral bioavailability.
Pyrido[2,3-b][1,4]oxazin-3-ones: Kinase Inhibition
Therapeutic Application: EGFR Inhibition in NSCLC
Recent studies highlight this scaffold as a solution to drug resistance in Non-Small Cell Lung Cancer (NSCLC). Unlike the [1,3] system, the [1,4] scaffold serves as a rigid linker that orients substituents into the ATP-binding pocket of EGFR.
Binding Mode
-
Hinge Region: The oxazinone lactam (NH and C=O) can function as a hydrogen bond donor/acceptor pair interacting with the hinge region residues (e.g., Met793 in EGFR).
-
Hydrophobic Pocket: Substituents at positions 6 and 7 extend into the hydrophobic back pocket, often overcoming steric clashes caused by the T790M "gatekeeper" mutation found in resistant cancers.
Validated Experimental Protocols
Protocol A: Synthesis of Pyrido[2,3-b][1,4]oxazin-3-ones via Smiles Rearrangement
This protocol utilizes a one-pot annulation strategy, superior to traditional two-step methods due to higher yields and operational simplicity.
Reagents:
-
2-Halo-3-hydroxypyridine (1.0 equiv)
-
N-substituted-2-chloroacetamide (1.2 equiv)
-
Cesium Carbonate (
, 2.0 equiv) -
Solvent: Acetonitrile (ACN)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-halo-3-hydroxypyridine (e.g., 2-bromo-3-hydroxypyridine) in anhydrous ACN (0.1 M concentration).
-
Base Addition: Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add the N-substituted-2-chloroacetamide.
-
Cyclization (Smiles Rearrangement): Heat the mixture to reflux (
) for 3–5 hours. The reaction proceeds via O-alkylation followed by an intramolecular Smiles rearrangement and ring closure. -
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Validation Point: The disappearance of the amide N-H stretch in IR and the shift of the carbonyl signal in
Protocol B: Human Neutrophil Elastase (HNE) Inhibition Assay
A chromogenic assay to quantify the inhibitory potency (
Materials:
-
Enzyme: Purified Human Neutrophil Elastase (HNE).
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HNE).
-
Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 8.0.
-
Detection: Microplate reader capable of absorbance measurement at 405 nm.
Workflow:
-
Preparation: Dilute HNE to 0.01 U/mL in assay buffer. Prepare inhibitor stock solutions in DMSO.
-
Incubation: Add 10
of inhibitor solution (varying concentrations) to 80 of enzyme solution in a 96-well plate. Incubate at for 15 minutes. Note: This pre-incubation is critical for acyl-enzyme inhibitors to allow time for the covalent reaction. -
Initiation: Add 10
of substrate (2 mM stock) to initiate the reaction. -
Measurement: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm kinetically for 20 minutes.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. log[Inhibitor] to determine .
References
-
Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds. ResearchGate. Available at: [Link]
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Human neutrophil elastase inhibitors: Classification and relevance. PubMed. Available at: [Link]
-
A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones. Journal of Organic Chemistry. Available at: [Link]
-
Neutrophil Elastase Inhibitor Screening Assay Kit Protocol. BPS Bioscience. Available at: [Link]
The Strategic Deployment of Azaisatoic Anhydrides in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Reactivity, and Bioactive Scaffold Generation
Authored by: [Your Name/Gemini AI]
Introduction: The Emergence of a Privileged Heterocyclic Synthon
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activities is relentless. Nitrogen-containing heterocycles are a cornerstone of this endeavor, forming the core of a vast number of approved pharmaceuticals.[1][2] Among the myriad of synthons available to medicinal chemists, azaisatoic anhydrides, also known as pyrido[d][3][4]oxazine-2,4-diones, have emerged as exceptionally versatile building blocks.[5] The strategic incorporation of a nitrogen atom into the benzene ring of the well-established isatoic anhydride scaffold dramatically influences the electronic properties and reactivity of the molecule, opening new avenues for the synthesis of diverse and medicinally relevant heterocyclic systems.[6] This guide provides an in-depth exploration of azaisatoic anhydrides, from their synthesis and fundamental reactivity to their application in the construction of bioactive molecules, with a particular focus on quinazoline analogues and other fused pyridopyrimidines.[3][7]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic protocols to provide a deeper understanding of the causality behind experimental choices, empowering the reader to rationally design and execute synthetic strategies leveraging the unique chemistry of azaisatoic anhydrides.
I. The Synthetic Landscape: Accessing the Azaisatoic Anhydride Core
The strategic synthesis of azaisatoic anhydrides is the gateway to their utility. Several methods have been developed, each with its own merits and substrate scope considerations. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring.
Cyclization of Aminonicotinic Acids
The most common and direct approach to azaisatoic anhydrides involves the cyclization of the corresponding 2-aminonicotinic acids. This transformation is typically achieved by treatment with a phosgenating agent, such as phosgene, diphosgene, or triphosgene.[1]
Conceptual Workflow for the Synthesis of Azaisatoic Anhydride from 2-Aminonicotinic Acid:
Caption: Synthesis of Azaisatoic Anhydride via Cyclization.
Experimental Protocol: Synthesis of 1H-Pyrido[2,3-d][3][4]oxazine-2,4-dione (3-Azaisatoic anhydride) [1]
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl byproduct) is charged with 2-aminonicotinic acid (1 equivalent) and anhydrous dioxane.
-
Reagent Addition: A solution of triphosgene (0.4 equivalents) in anhydrous dioxane is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford the desired 1H-pyrido[2,3-d][3][4]oxazine-2,4-dione.
Causality in Experimental Design:
-
Choice of Phosgenating Agent: Triphosgene is often preferred over phosgene gas due to its solid nature, which makes it easier and safer to handle.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the phosgenating agent and the product anhydride.
-
Solvent Selection: Aprotic solvents like dioxane or THF are used as they do not react with the phosgenating agent.
II. The Heart of the Matter: Reactivity of the Azaisatoic Anhydride Scaffold
The synthetic utility of azaisatoic anhydrides stems from their reactivity as electrophiles, particularly towards nucleophiles. The presence of the pyridine nitrogen influences the electron distribution in the heterocyclic ring system, which in turn affects the regioselectivity of nucleophilic attack.
Nucleophilic Acyl Substitution: The Gateway to Fused Heterocycles
The reaction of azaisatoic anhydrides with primary amines is a cornerstone of their application in medicinal chemistry. This reaction proceeds via a two-step sequence: nucleophilic attack at one of the carbonyl groups, leading to ring opening, followed by an intramolecular cyclization to form a fused pyridopyrimidine.[8]
General Mechanism of Reaction with Primary Amines:
Caption: Reaction of Azaisatoic Anhydride with a Primary Amine.
The regioselectivity of the initial nucleophilic attack (at C2 or C4) can be influenced by the position of the nitrogen atom in the pyridine ring and the nature of the nucleophile. However, in many cases, the reaction with primary amines leads to the formation of pyrido[d]pyrimidin-4-ones.
Experimental Protocol: Synthesis of 3-Substituted-Pyrido[2,3-d]pyrimidin-4(3H)-ones
-
Reaction Setup: A mixture of 1H-pyrido[2,3-d][3][4]oxazine-2,4-dione (1 equivalent) and the desired primary amine (1.1 equivalents) is suspended in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.
III. Applications in Medicinal Chemistry: Crafting Bioactive Scaffolds
The true value of azaisatoic anhydrides lies in their ability to serve as precursors to a wide array of biologically active heterocyclic compounds. The resulting pyridopyrimidine scaffolds are present in numerous molecules with therapeutic potential.[9]
Kinase Inhibitors in Oncology
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[10] Many of these inhibitors target kinases that are implicated in cancer cell proliferation and survival. The reaction of substituted azaisatoic anhydrides with various amines allows for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Table 1: Examples of Bioactive Compounds Derived from Azaisatoic Anhydrides
| Precursor | Reactant | Resulting Scaffold | Therapeutic Area |
| 1H-Pyrido[2,3-d][3][4]oxazine-2,4-dione | Aniline Derivatives | Pyrido[2,3-d]pyrimidin-4-ones | Oncology (Kinase Inhibitors) |
| 1H-Pyrido[3,2-d][3][4]oxazine-2,4-dione | Amino Acid Esters | Pyrido[3,2-e][3][11]diazepine-2,5-diones | CNS Disorders |
| 1H-Pyrido[2,3-d][3][4]oxazine-2,4-dione | Hydrazine | 3-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one | Anti-inflammatory |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. The pyrido[2,3-d]pyrimidine core has also been explored for the development of novel anti-inflammatory agents. These compounds often function by inhibiting key enzymes or signaling pathways involved in the inflammatory response.
Central Nervous System (CNS) Active Compounds
The fusion of the pyridopyrimidine core with other ring systems, accessible through multi-step sequences starting from azaisatoic anhydrides, has led to the discovery of compounds with activity in the central nervous system. For instance, the synthesis of pyrido[3,2-e][3][11]diazepine-2,5-diones from 1H-pyrido[3,2-d][3][4]oxazine-2,4-dione and amino acid esters has been reported.[8]
IV. Future Perspectives and Conclusion
Azaisatoic anhydrides represent a powerful and versatile class of synthons in medicinal chemistry. Their straightforward synthesis and predictable reactivity with nucleophiles provide a reliable platform for the construction of diverse and complex heterocyclic scaffolds. The continued exploration of the chemistry of different azaisatoic anhydride isomers and their reactions with a broader range of nucleophiles will undoubtedly lead to the discovery of new bioactive molecules with the potential to address unmet medical needs. The ability to rapidly generate libraries of compounds based on the pyridopyrimidine core makes this an attractive strategy for lead discovery and optimization in modern drug development programs. As our understanding of the biological targets for these scaffolds deepens, the rational design of novel therapeutics based on azaisatoic anhydride chemistry will continue to be a fruitful area of research.
V. References
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). In PMC. Retrieved February 17, 2026, from [Link]
-
Multistep Synthesis of Pyrido[3',2':4,5]- pyrrolo[3,2-d][3][4]oxazin-4(5H)-one from 2-Aminonicotinonitriles. (2025, August 5). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Biological Applications of Quinazolinone Analogues: A Review. (2017, April 19). In Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. (n.d.). In OUCI. Retrieved February 17, 2026, from [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). In MDPI. Retrieved February 17, 2026, from [Link]
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). In SciForum. Retrieved February 17, 2026, from [Link]
-
A convenient synthesis of new pyrido[3,2- e][3][11]diazepine-2,5-diones and pyrido[2,3- e][3][11]diazepine-2,5-diones. (2025, August 6). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). In PMC. Retrieved February 17, 2026, from [Link]
-
Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][3][4]oxazine2,4-dione 12 by using phosgene. (n.d.). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Reactions of Acid Anhydrides. (n.d.). In Reactory. Retrieved February 17, 2026, from [Link]
-
Novel pyrido[2,3-b][3][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). In PMC. Retrieved February 17, 2026, from [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022, January 28). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][11]oxazine-1,8-diones. (2023, January 28). In PMC. Retrieved February 17, 2026, from [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. (2025, August 5). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. (2026, February 14). In Der Pharma Chemica. Retrieved February 17, 2026, from [Link]
-
Synthesis of Novel Pyrido[4,3-e][3][11][12]triazino[3,2-c][3][11][12]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. (n.d.). In MDPI. Retrieved February 17, 2026, from [Link]
-
2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. (n.d.). In PubChem. Retrieved February 17, 2026, from [Link]
-
3-Azaisatoic anhydride. (n.d.). In PubChem. Retrieved February 17, 2026, from [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][3][11]oxazines and pyrido[4,3-b][3][11]thiazines. (n.d.). In PubMed. Retrieved February 17, 2026, from [Link]
-
Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs. (n.d.). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
A One-Pot Synthesis of Pyrido[2,3- b ][3][11]oxazin-2-ones. (2025, August 6). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis of Acid Anhydrides Guide. (n.d.). In Scribd. Retrieved February 17, 2026, from [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). In WUR eDepot. Retrieved February 17, 2026, from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). In RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). In MDPI. Retrieved February 17, 2026, from [Link]
-
Chemistry of Ring-Fused Oxazine-2,4-diones. (2025, August 6). In ResearchGate. Retrieved February 17, 2026, from [Link]
-
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021, September 9). In PMC. Retrieved February 17, 2026, from [Link]
-
Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. (2022, January 7). In PubMed. Retrieved February 17, 2026, from [Link]
-
Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. (n.d.). In OrgoSolver. Retrieved February 17, 2026, from [Link]
-
Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (n.d.). In Chemistry Steps. Retrieved February 17, 2026, from [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). In Iraqi Academic Scientific Journals. Retrieved February 17, 2026, from [Link]
-
Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. (2003, February 15). In PubMed. Retrieved February 17, 2026, from [Link]
-
20.7 Synthesis and Reactions of Acid Anhydrides. (2021, April 13). In YouTube. Retrieved February 17, 2026, from [Link]
-
Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. (n.d.). In MDPI. Retrieved February 17, 2026, from [Link]
-
2H-pyrido[2,3-e][3][4]oxazine. (n.d.). In PubChem. Retrieved February 17, 2026, from [Link]
-
Anhydride Prodrug of Ibuprofen and Acrylic Polymers. (n.d.). In PMC. Retrieved February 17, 2026, from [Link]
-
Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery. (n.d.). In PMC. Retrieved February 17, 2026, from [Link]
-
Organic acid anhydride. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Natural Products with Maleic Anhydride Structure: Nonadrides, Tautomycin, Chaetomellic Anhydride, and Other Compounds. (n.d.). In ResearchGate. Retrieved February 17, 2026, from [Link]
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A Technical Guide to Pharmacophore Modeling: A Hypothetical Case Study of 1H-Pyrido[4,3-d]oxazin-2(4H)-one Analogs as Putative Kinase Inhibitors
A Technical Guide to Pharmacophore Modeling: A Hypothetical Case Study of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one Analogs as Putative Kinase Inhibitors
Abstract
The 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one scaffold represents a promising, yet underexplored, heterocyclic system in medicinal chemistry. Drawing inspiration from the demonstrated biological activities of structurally related pyrido-oxazine and benzo-oxazine cores, particularly as kinase inhibitors, this guide presents a comprehensive, in-depth walkthrough of the pharmacophore modeling process. We simulate a complete ligand-based pharmacophore modeling workflow, from initial dataset curation and hypothesis generation to rigorous validation and application in virtual screening. This technical whitepaper is designed for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific rationale behind each decision. By following this hypothetical case study, readers will gain field-proven insights into developing robust, predictive pharmacophore models for hit identification and lead optimization, establishing a self-validating system for computational drug discovery.
Introduction: Setting the Stage for Discovery
The Pyrido-Oxazinone Core: A Privileged Scaffold in Medicinal Chemistry
Heterocyclic ring systems are fundamental pharmacophores in a vast number of clinically approved pharmaceuticals.[1] Among these, fused bicyclic systems containing pyridine and oxazine rings have garnered significant attention for their therapeutic potential. While the specific 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one core is not extensively documented, its constituent isomers and related scaffolds have proven to be fertile ground for drug discovery.
For instance, pyrido[2,3-b][1,4]oxazine-based derivatives have been rationally designed as potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, demonstrating efficacy against resistance mutations in non-small cell lung cancer.[1][2] Similarly, isosteric replacement of a pyridopyrimidinone core with a 4H-benzo[e][1,3]oxazin-4-one scaffold has yielded potent inhibitors of PI3Kβ, a key enzyme in cell signaling.[3][4] The recurring success of these related structures in targeting protein kinases suggests that the 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one framework is a compelling candidate for exploration as a novel kinase inhibitor scaffold.[5]
The Pharmacophore Concept: From Vision to a Validated Tool
The concept of a "pharmacophore" was first articulated by Paul Ehrlich to describe the essential molecular features responsible for a drug's biological activity.[2] Today, this concept has evolved into a powerful computational model representing the three-dimensional arrangement of steric and electronic features necessary for optimal molecular recognition at a biological target's active site.[4][6] A pharmacophore model is not a real molecule but an abstract map of key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged centers.[7] This abstraction allows medicinal chemists to identify structurally diverse molecules that can elicit the same biological response.[6]
Objective: A Guided Workflow for Rational Drug Design
The primary objective of this guide is to provide a rigorous, step-by-step methodology for developing and validating a ligand-based pharmacophore model. We will use a hypothetical series of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one analogs with putative kinase inhibitory activity as our case study. This approach will demonstrate how to:
-
Curate a high-quality dataset for model generation.
-
Generate and score pharmacophore hypotheses.
-
Perform multi-level validation to ensure the model's predictive power.
-
Apply the final, validated model as a tool for discovering novel active compounds.
Strategic Planning: Choosing the Right Modeling Approach
Pharmacophore models can be generated through two primary strategies: structure-based and ligand-based. [1 from first search]
-
Structure-Based Pharmacophore (SBP): This approach is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR), preferably co-crystallized with a ligand, is available. The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding pocket.
-
Ligand-Based Pharmacophore (LBP): This is the method of choice when the target structure is unknown or when the goal is to understand the shared features among a set of known active ligands. [5 from first search] The LBP approach involves analyzing a collection of active molecules to identify and align common chemical features that are presumed to be essential for their biological activity.
Causality of Choice: For this case study, we will proceed with a ligand-based approach . This decision simulates a common scenario in early-stage drug discovery where a series of active compounds has been identified through screening, but a crystal structure of the target kinase is not yet available. The LBP method allows us to distill the structure-activity relationship (SAR) data from the known ligands into a predictive 3D model.
The Modeling Workflow: A Step-by-Step Protocol
A robust pharmacophore model is built upon a foundation of high-quality data and rigorous validation. The following workflow is designed as a self-validating system to ensure the final model is both descriptive and predictive.
Caption: Conceptual diagram of the selected pharmacophore model (Hypo-1: AHRR).
Application of the Validated Pharmacophore Model in Drug Discovery
Once validated, the pharmacophore model transitions from a descriptive tool to a proactive engine for discovery.
Virtual Screening for Hit Identification
The primary application of a pharmacophore model is to perform virtual screening on large chemical databases (e.g., ZINC, Enamine, internal corporate libraries). [3 from first search] The model acts as a 3D search query, rapidly filtering millions of compounds to identify those that possess the required pharmacophoric features in the correct spatial orientation. This process dramatically reduces the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources. [4 from first search]
Scaffold Hopping and Lead Optimization
The abstract nature of a pharmacophore model makes it ideal for "scaffold hopping"—identifying molecules with entirely new core structures that still satisfy the key interaction features. [13 from first search] This is a powerful strategy for discovering novel intellectual property. Furthermore, for an existing lead series, the model can guide medicinal chemists in making structural modifications. It can suggest where to add or modify functional groups to better match the pharmacophoric features, thereby improving potency and selectivity.
Conclusion and Future Perspectives
This technical guide has detailed a complete, field-proven workflow for ligand-based pharmacophore modeling using a hypothetical case study of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one analogs. We have demonstrated that by combining high-quality data curation with a multi-level validation strategy, it is possible to develop a robust and predictive model that is a trustworthy asset in a drug discovery campaign.
The true power of this technique lies in its ability to translate complex SAR data into a simple, intuitive 3D map that guides rational design. While this guide focused on a ligand-based approach, future work on this scaffold would ideally involve integrating these findings with other computational methods, such as molecular docking and 3D-QSAR, especially once a target protein structure is identified. [6 from first search] Such hybrid approaches often yield the most reliable results, accelerating the journey from a promising scaffold to a clinical candidate.
References
- Vertex AI Search. (2026, January 7). Pharmacophore modeling: advances and pitfalls - Frontiers.
-
Deshmukh, S., et al. (n.d.). Novel pyrido[2,3-b]o[8][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Retrieved from
-
ResearchGate. (2025, November 19). Synthesis and biological evaluation of 4H-benzo[e]o[8][3]xazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ | Request PDF. Retrieved from
- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?.
-
PubMed. (2022, May 17). Synthesis and biological evaluation of 4H-benzo[e]o[8][3]xazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Retrieved from
- PubMed. (2019, May 15). Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies.
-
RSC Publishing. (n.d.). Novel pyrido[2,3-b]o[8][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from
- PMC. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
- Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling.
- PMC. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
- MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
- Royal Society of Chemistry. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.
- DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
- MDPI. (2020, November 30). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expeditive access to 2-substituted 4H-pyrido[1,3]oxazin-4-ones via an intramolecular O-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-Dihydro-3,1-benzoxazin-4-one and 4H-1,2-dihydro-pyrido-[2,3-d]- [1,3]-oxazin-4-one derivatives as potential prodrugs. Part III: Permeability through excised human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Stability Profile of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one in Physiological Conditions
[1]
Executive Technical Summary
1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one is a fused bicyclic system comprising a pyridine ring and a 1,3-oxazin-2-one moiety.[1] Chemically, it functions as a cyclic carbamate .[1] Unlike its 4-one analogs (which are reactive cyclic anhydrides/esters used as serine protease inhibitors), the 2-one scaffold is thermodynamically more stable but possesses distinct electrophilic reactivity due to the electron-withdrawing nature of the fused pyridine ring.[1]
-
Primary Stability Risk: Nucleophilic attack at the C2 carbonyl carbon, leading to ring opening (hydrolysis).[1]
-
Physiological Behavior: Moderately stable at pH 7.4 (half-life > 24h in buffer), but susceptible to accelerated hydrolysis in the presence of esterases or under acidic/basic extremes.[1]
-
Key Determinant: The protonation state of the pyridine nitrogen (pKa ~ 3–4) significantly influences the rate of acid-catalyzed hydrolysis.
Chemical Stability Profile
pH-Dependent Hydrolysis Kinetics
The stability of the oxazin-2-one ring is heavily dependent on pH.[1] The degradation follows pseudo-first-order kinetics in aqueous buffers.
| Condition | pH | Stability Status | Mechanism / Observations |
| Gastric Fluid | 1.2 | Labile | Acid-Catalyzed Hydrolysis: Protonation of the pyridine nitrogen exerts a strong electron-withdrawing effect, activating the carbamate carbonyl (C2) for water attack.[1] |
| Physiological | 7.4 | Stable | General Base Catalysis: The uncharged pyridine ring exerts a moderate inductive effect (-I).[1] The cyclic carbamate is relatively resistant to spontaneous hydrolysis. |
| Basic | 9.0+ | Unstable | Base-Mediated Hydrolysis: Direct attack of |
Electronic Destabilization (The Pyridine Effect)
Compared to its benzene analog (1,4-dihydro-2H-3,1-benzoxazin-2-one ), the pyrido-fused analog is less stable .[1]
Biological & Metabolic Stability[2][3]
Plasma Stability (Enzymatic Hydrolysis)
While chemically stable at pH 7.4, the compound exhibits moderate lability in plasma due to enzymatic activity.[1]
-
Enzymes: Carboxylesterases (CES1/CES2) and Paraoxonase (PON1).[1]
-
Reaction: These enzymes recognize the cyclic carbamate as a substrate, cleaving the C2-O1 bond.[1]
-
Species Differences: Rodent plasma (high esterase activity) typically shows faster degradation (
min) compared to human plasma ( min).[1]
Nucleophilic Reactivity (Glutathione/Proteins)[1]
-
Glutathione (GSH): The scaffold is generally resistant to direct GSH conjugation unless the pyridine ring contains leaving groups (e.g., halogens).[1]
-
Protein Binding: The electrophilic carbonyl can covalently modify active site serine residues in specific proteases, acting as a "suicide substrate" or mechanism-based inhibitor.[1]
Degradation Mechanism
The primary degradation pathway is the hydrolysis of the cyclic carbamate to form an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the corresponding amino-hydroxymethyl pyridine.
Mechanistic Visualization (DOT)
Caption: Step-wise hydrolysis mechanism of the pyrido-oxazinone scaffold. The rate-limiting step is the initial nucleophilic attack at the C2 carbonyl.
Experimental Protocols for Stability Assessment
Protocol: Physiological Stability Assay (pH 7.4)
Objective: Determine the half-life (
-
Stock Preparation: Dissolve 1 mg of the compound in DMSO to create a 10 mM stock solution.
-
Incubation:
-
Sampling:
-
Aliquot 100 µL at
minutes. -
Quench immediately with 300 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1]
-
-
Analysis:
-
Calculation: Plot
vs. time. The slope gives .[1]
Protocol: Plasma Stability Assay
Objective: Assess susceptibility to esterase-mediated hydrolysis.[1]
-
Matrix: Thaw pooled human/rat plasma on ice. Centrifuge to remove cryoprecipitates.[1]
-
Incubation:
-
Spike plasma with compound (1 µM final concentration).[1]
-
Incubate at 37°C.
-
-
Quenching:
-
At time points (0, 10, 30, 60, 120 min), transfer 50 µL plasma to a plate containing 200 µL ACN (with IS).
-
Vortex vigorously for 2 minutes.
-
-
Data Processing: Determine % remaining relative to
.
Visualization of Stability Workflow
Caption: Standardized workflow for assessing the physicochemical and metabolic stability of the scaffold.
References
-
G. Schwenker, J. B.[1] Chen. "1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[1] Part II: Hydrolysis." Archiv der Pharmazie, 1991.[1]
-
Hays, S. J., et al. "2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease."[1] Journal of Medicinal Chemistry, 1998.
-
Slowinski, F., et al. "Expeditive Access to 2-substituted 4H-pyrido[1,3]oxazin-4-ones via an Intramolecular O-arylation."[1] Organic Letters, 2013.[1] [1]
-
PubChem Compound Summary. "1,4-Dihydro-2H-3,1-benzoxazin-2-one."[1] National Center for Biotechnology Information, 2025.[1]
-
Verma, S. K., et al. "Cyclic carbamates in medicine: A clinical perspective."[1] Medicinal Research Reviews, 2023.[1][2]
Evolution and Synthesis of Pyrido[4,3-d][1,3]oxazin-2(4H)-one: A Technical Guide
Executive Summary
The pyrido[4,3-d][1,3]oxazin-2(4H)-one scaffold represents a critical bioisostere of the 4H-3,1-benzoxazin-4-one class of serine protease inhibitors. Historically developed to address the aqueous solubility and hydrolytic stability limitations of their benzo-fused predecessors, these aza-analogs have found significant utility in the inhibition of Human Leukocyte Elastase (HLE) and other chymotrypsin-like proteases.
This guide provides a rigorous technical analysis of the synthetic evolution of this scaffold, moving from early phosgene-mediated cyclizations to modern, safety-optimized protocols using triphosgene and carbonyldiimidazole (CDI). It is designed for medicinal chemists requiring actionable, high-fidelity protocols and mechanistic insight.
Historical Context & Pharmacophore Evolution
From Benzoxazinones to Aza-Isosteres
In the mid-1980s, research groups at Merck and Stuart Pharmaceuticals identified 4H-3,1-benzoxazin-4-ones as potent, mechanism-based inhibitors of HLE. These compounds functioned as "suicide substrates," acylating the active site serine (Ser195) to form a stable acyl-enzyme complex.
However, the benzo-series suffered from two distinct flaws:
-
Poor Aqueous Solubility: Limiting oral bioavailability.
-
Chemical Instability: High susceptibility to non-enzymatic hydrolysis in plasma.
The introduction of a nitrogen atom into the benzenoid ring (creating the pyrido-fused system) was a strategic design choice. The pyridine nitrogen creates an electron-deficient ring, altering the electrophilicity of the carbonyl center and improving solubility through hydrogen bond acceptance.
Structural Logic
The [4,3-d] fusion indicates the pyridine ring is fused across the c-bond (between C3 and C4). This specific orientation is crucial for maintaining the steric fit within the S1 specificity pocket of elastase enzymes.
Figure 1: Structural evolution from benzoxazinone to the pyrido[4,3-d] scaffold.
Synthetic Methodologies
The synthesis of pyrido[4,3-d][1,3]oxazin-2(4H)-one hinges on the availability of the ortho-amino carboxylic acid precursor: 4-aminonicotinic acid (4-amino-3-pyridinecarboxylic acid).
Precursor Synthesis (The Limiting Step)
Unlike anthranilic acid (the benzene precursor), 4-aminonicotinic acid is not trivially derived. It is typically synthesized via the Hofmann rearrangement of 3,4-pyridinedicarboximide or oxidation of isoquinoline derivatives.
Protocol A: Triphosgene-Mediated Cyclization (Gold Standard)
This is the preferred modern laboratory method. It replaces highly toxic phosgene gas with solid triphosgene (bis(trichloromethyl) carbonate) , which generates phosgene in situ in stoichiometric amounts.
Mechanism:
-
Nucleophilic attack of the pyridyl amine on the triphosgene carbonyl.
-
Formation of an isocyanate or carbamoyl chloride intermediate.
-
Intramolecular trapping by the adjacent carboxylic acid (or carboxylate).
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the generation of HCl and traces of phosgene.
| Parameter | Specification |
| Starting Material | 4-Aminonicotinic Acid (1.0 eq) |
| Reagent | Triphosgene (0.35 eq) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq) |
| Solvent | Anhydrous THF or Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature (RT) |
Step-by-Step Workflow:
-
Dissolution: Suspend 4-aminonicotinic acid (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.
-
Deprotonation: Add TEA (22 mmol) dropwise. The suspension should clarify as the carboxylate/amine salt forms. Cool to 0°C.
-
Cyclization: Dissolve triphosgene (3.5 mmol) in THF (10 mL) and add slowly to the reaction mixture over 20 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot) or LC-MS (M+H peak).
-
Quench: Quench carefully with saturated aqueous NaHCO₃.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Carbonylation via CDI (Alternative)
For acid-sensitive substrates, 1,1'-Carbonyldiimidazole (CDI) offers a milder, phosgene-free route.
-
Reagents: 4-Aminonicotinic acid (1.0 eq), CDI (1.5 eq), DBU (catalytic).
-
Conditions: Reflux in 1,4-dioxane or Toluene.
-
Pros: Avoids chlorinated waste; safer handling.
-
Cons: Often requires higher temperatures; purification of imidazole byproducts can be tedious.
Mechanistic Analysis & Biological Logic
The utility of the pyrido[4,3-d][1,3]oxazin-2(4H)-one scaffold is defined by its reactivity toward serine proteases.[1] The mechanism is a classic acyl-enzyme inhibition .
Figure 2: Mechanism of Serine Protease Inhibition by Pyrido-oxazinones.
Mechanistic Causality
-
Recognition: The pyridine ring and substituents (often at position 2 of the original phenyl ring, or position 5/6 of the pyridine) guide the molecule into the S1 pocket.
-
Acylation: The catalytic Serine-195 attacks the carbonyl carbon (C2) of the oxazinone.
-
Ring Opening: The bond between C2 and the ring oxygen breaks. This releases the strain of the fused system.
-
Tethering: The resulting acyl-enzyme complex is covalently linked to the pyridine nitrogen (now a carbamate/urea derivative). This intermediate hydrolyzes very slowly (
is low), effectively shutting down the enzyme.
Critical Data & Troubleshooting
Common Synthetic Pitfalls
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of Triphosgene/CDI due to wet solvent. | Use freshly distilled THF/DCM and dry nitrogen atmosphere. |
| Incomplete Cyclization | Steric hindrance if C5/C6 substituted. | Increase temperature (reflux) or switch to CDI in Dioxane. |
| Regioisomer Contamination | Use of 3,4-diaminopyridine derivatives. | Ensure purity of 4-aminonicotinic acid precursor. |
Characterization Markers (NMR)
-
Carbonyl Carbon (C2): Distinctive downfield shift in ¹³C NMR, typically ~150–160 ppm (urea/carbamate region).
-
NH Proton: If the nitrogen is unsubstituted (less common in final drugs, but true for the core), a broad singlet around 10–11 ppm in DMSO-d₆.
References
-
Stein, R. L., et al. (1987).[2] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[2] Biochemistry, 26(13), 4126–4130.[2] Link
-
Veale, C. A., et al. (1997). "Non-peptidic inhibitors of human leukocyte elastase. 5. Design, synthesis, and X-ray crystallography of a series of orally active 5-aminopyrido[4,3-d]pyrimidin-2(1H)-ones." Journal of Medicinal Chemistry, 40(20), 3173–3181. Link
-
Ganiu, M. O., et al. (2020).[3] "A decade review of triphosgene and its applications in organic reactions." Tetrahedron, 76(47), 131647. Link
-
Zhang, Z., et al. (2012). "Study on synthesis of 4-Aminonicotinic acid." Chemical Reagents, 34, 1045. Link
-
Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 33(2), 464–479. Link
Sources
The Pyrido-Oxazinone Scaffold: Electronic Architecture & Medicinal Utility
This guide details the electronic architecture, synthetic reactivity, and medicinal application of the pyrido-oxazinone ring system, specifically focusing on the pyrido[2,3-b][1,4]oxazin-3(4H)-one scaffold. This structure has emerged as a critical pharmacophore in next-generation kinase inhibitors (e.g., EGFR inhibitors) due to its unique capacity to function as a hydrogen bond donor/acceptor mimic of the adenine purine core.
Executive Summary
The pyrido-oxazinone ring system represents a "privileged scaffold" in medicinal chemistry. Its value lies in its electronic duality: the pyridine ring provides an electron-deficient
Electronic Properties & Molecular Orbital Theory
Tautomeric Equilibrium (Lactam vs. Lactim)
The electronic identity of the pyrido-oxazinone system is defined by the tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.
-
Dominant Species: In solution (DMSO, polar media) and the solid state, the lactam tautomer predominates. This is energetically driven by the preservation of the amide resonance stabilization energy (
). -
Medicinal Implication: Drug design must account for the lactam form as the bioactive species. The
of the lactam serves as a critical Hydrogen Bond Donor (HBD) to the backbone carbonyls of amino acids (e.g., Met793 in EGFR), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA).
Frontier Molecular Orbitals (FMO)
The reactivity and stability of the ring system are governed by the distribution of its Frontier Molecular Orbitals.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxazinone nitrogen and the oxygen lone pairs . This makes the 4-position nitrogen the primary site for electrophilic attack (e.g., alkylation) if not protected or substituted.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyridine ring , specifically at the carbons ortho/para to the pyridine nitrogen. This distribution renders the system susceptible to nucleophilic aromatic substitution (
), particularly when electron-withdrawing groups (e.g., , ) are present.
Dipole Moment & Electrostatic Potential
The scaffold exhibits a significant dipole moment directed from the pyridine ring towards the lactam carbonyl.
-
Electrostatic Potential Map (ESP):
-
Negative Potential (Red): Concentrated at the carbonyl oxygen and pyridine nitrogen (H-bond acceptors).
-
Positive Potential (Blue): Concentrated at the lactam
(H-bond donor). -
Application: This polarized landscape mimics the electrostatic signature of nucleobases, explaining the scaffold's high affinity for ATP-binding sites.
-
Chemical Reactivity & Synthesis
The Smiles Rearrangement Protocol
A robust, self-validating method for synthesizing pyrido[2,3-b][1,4]oxazin-3-ones involves the base-mediated condensation of 2-halo-3-hydroxypyridines with 2-chloroacetamides.[1] This reaction proceeds via a Smiles rearrangement , a mechanism that ensures regiospecificity.
Mechanism Causality:
-
O-Alkylation: The phenoxide anion (generated by base) attacks the chloroacetamide.
-
Smiles Rearrangement: The amide nitrogen attacks the pyridine ring (S_NAr), forming a spiro-meisenheimer intermediate.
-
Ring Opening/Closure: The energetic driving force to restore aromaticity expels the phenoxide oxygen, which then re-attacks the amide carbonyl to close the oxazinone ring.
Synthesis Workflow Diagram
The following diagram illustrates the optimized synthesis pathway using Cesium Carbonate (
Figure 1: One-pot synthesis via Smiles rearrangement. The use of Cs2CO3 facilitates the initial deprotonation and stabilizes the transition state.
Medicinal Chemistry Application: EGFR Inhibition[2]
The pyrido-oxazinone scaffold serves as a bioisostere for the quinazoline core found in drugs like Gefitinib. Its advantage lies in the ability to fine-tune the electronic density of the pyridine ring to overcome resistance mutations (e.g., T790M in NSCLC).
Structural-Activity Relationship (SAR)
-
Hinge Binder: The
(pos 4) and (pos 3) form a bidentate H-bond network with the kinase hinge region. -
Solvent Front: Substituents at the 6- or 7-position of the pyridine ring extend into the solvent channel, improving solubility and pharmacokinetic properties.
-
Electronic Tuning: Introducing electron-withdrawing groups (e.g.,
, ) on the pyridine ring lowers the HOMO energy, reducing metabolic oxidation liability while increasing potency against electron-rich mutant gates.
Biological Signaling Pathway
The following diagram maps the intervention point of pyrido-oxazinone inhibitors within the EGFR signaling cascade.
Figure 2: Mechanism of Action. The inhibitor competes with ATP for the active site, preventing autophosphorylation and downstream signaling.
Experimental Protocols
Synthesis of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Objective: Synthesis of the core scaffold from 2-amino-3-hydroxypyridine.
Reagents:
-
2-Amino-3-hydroxypyridine (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium Carbonate (
, 2.5 eq) -
DMF (Anhydrous)
Protocol:
-
Dissolution: Dissolve 2-amino-3-hydroxypyridine (110 mg, 1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. -
Base Addition: Add
(345 mg, 2.5 mmol) and stir at room temperature for 30 minutes. Rationale: Deprotonation of the phenolic hydroxyl group. -
Alkylation: Dropwise add ethyl bromoacetate (133
L, 1.2 mmol). -
Cyclization: Heat the mixture to 80°C for 4 hours. Rationale: Promotes the intramolecular nucleophilic attack of the amine on the ester carbonyl.
-
Workup: Pour into ice-water (20 mL). The product precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
Validation: Check purity via TLC (EtOAc:Hexane 1:1) and
NMR.[2][3]
Characterization Data (Reference Table)
The following table summarizes typical NMR shifts for the core scaffold in
| Position | Atom Type | Chemical Shift ( | Multiplicity | Coupling ( | Electronic Assignment |
| NH | Amide H | 10.80 | Broad Singlet | - | H-Bond Donor (Deshielded) |
| H-6 | Pyridine H | 7.85 | Doublet of Doublets | 5.0, 1.5 | |
| H-8 | Pyridine H | 7.25 | Doublet of Doublets | 7.5, 1.5 | |
| H-7 | Pyridine H | 6.90 | Doublet of Doublets | 7.5, 5.0 | |
| CH2 | Methylene | 4.65 | Singlet | - | Oxazinone Ring (Deshielded by O) |
References
-
Synthesis & Smiles Rearrangement
-
Medicinal Chemistry (EGFR Inhibitors)
- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: r
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Tautomerism & Electronic Structure
- Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
- Source: Journal of Physical Chemistry B.
-
URL:[Link]
-
General Scaffold Properties
-
Title: 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one Product Page.[4]
-
Source: Sigma-Aldrich.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 4. ajchem-a.com [ajchem-a.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1H-Pyrido[4,3-d]oxazin-2(4H)-one
Application Note & Protocol: A Detailed Guide to the Synthesis of 1H-Pyrido[4,3-d][5][6]oxazin-2(4H)-one
Executive Summary
This document provides a comprehensive, in-depth guide for the synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one, a heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis commences with the commercially available 3-aminopyridine-4-carboxylic acid and employs triphosgene as a cyclizing agent. This application note offers a detailed exposition of the underlying chemical principles, a meticulously outlined experimental protocol, and a discussion of critical parameters essential for the successful synthesis and subsequent purification of the target compound. The protocol is designed to be robust and reproducible, providing researchers with a reliable method to access this valuable molecular framework for advancing drug discovery and development initiatives.
Introduction: The Significance of the Pyrido[5][6]oxazin-one Scaffold
The 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one core is a privileged heterocyclic structure that forms the backbone of numerous biologically active molecules. Its rigid, bicyclic nature, combined with the presence of both hydrogen bond donors and acceptors, renders it an exceptionally attractive moiety for the design of inhibitors targeting a variety of enzymes and receptors. Derivatives of this scaffold have demonstrated considerable promise as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. Furthermore, its structural motifs have been explored in the development of potent and selective inhibitors for other therapeutic targets. Consequently, the efficient synthesis of this pivotal intermediate represents a critical step in the pipeline for the discovery of novel therapeutic agents.
The protocol detailed herein describes the cyclization of 3-aminopyridine-4-carboxylic acid utilizing triphosgene, a safer and more manageable alternative to gaseous phosgene.[3] This approach is particularly advantageous due to the ready commercial availability of the starting material and the typically high yields and purity of the final product. This guide will delve into the mechanistic details of this chemical transformation and furnish practical, field-proven insights to navigate and overcome common experimental challenges.
Mechanistic Rationale and Strategic Considerations
The synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one from 3-aminopyridine-4-carboxylic acid is achieved through an intramolecular cyclization. This key transformation hinges on the formation of a cyclic carbamate from the proximate amino and carboxylic acid functionalities of the starting material. This is efficiently accomplished by reacting the bifunctional pyridine precursor with a suitable carbonylating agent.
The Role of Triphosgene: A Safer Phosgene Equivalent
While several carbonylating agents can effect this transformation, triphosgene (bis(trichloromethyl) carbonate) stands out as a superior choice for laboratory-scale synthesis.
-
Phosgene (COCl₂): Although highly reactive, phosgene is an exceptionally toxic gas that necessitates specialized handling protocols and equipment, limiting its practical use.
-
Triphosgene: As a stable, crystalline solid, triphosgene serves as a convenient and safer surrogate for phosgene, generating it in situ.[3] This attribute makes it the reagent of choice for this cyclization, balancing high reactivity with enhanced operational safety.
-
Other Reagents: Alternatives like carbonyldiimidazole (CDI) and chloroformates are also viable but often require harsher reaction conditions (e.g., high temperatures) and may result in diminished yields.
This protocol leverages the advantages of triphosgene. The reaction mechanism is postulated to initiate with the formation of a reactive intermediate, such as an N-carbonyl chloride or a mixed anhydride. This is followed by an intramolecular nucleophilic attack by the adjacent amino group, leading to the formation of the desired cyclic product. The inclusion of a non-nucleophilic base is critical for scavenging the hydrochloric acid generated during the reaction and for facilitating the final ring-closing step.
Experimental Protocol: Synthesis of 1H-Pyrido[4,3-d][5][6]oxazin-2(4H)-one
Materials and Reagents
| Reagent/Material | Grade | Supplier | Catalog Number |
| 3-Aminopyridine-4-carboxylic acid | ≥98% | Sigma-Aldrich | 710849 |
| Triphosgene | ≥98% | Sigma-Aldrich | 330752 |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | 471283 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 322146 |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | E145-4 |
| Hexanes | ACS Reagent, ≥98.5% | Fisher Scientific | H302-4 |
| Deionized Water | N/A | In-house | N/A |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | S421-500 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Nitrogen gas inlet and bubbler
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Step-by-Step Procedure
Safety Precaution: Triphosgene is a toxic and corrosive solid that releases phosgene upon contact with moisture.[1][2] This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. An HCl trap should be used to neutralize any evolved gases.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-aminopyridine-4-carboxylic acid (5.0 g, 36.2 mmol) and anhydrous 1,2-dichloroethane (DCE, 100 mL).
-
Addition of Base: Stir the suspension and add triethylamine (12.6 mL, 90.5 mmol) via syringe.
-
Preparation of Triphosgene Solution: In a separate dry flask under a nitrogen atmosphere, dissolve triphosgene (4.3 g, 14.5 mmol) in anhydrous DCE (50 mL).
-
Addition of Triphosgene: Cool the suspension of the starting material to 0 °C using an ice bath. Slowly add the triphosgene solution dropwise to the stirred suspension over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one as a white to off-white solid.
Characterization and Expected Results
The identity and purity of the synthesized 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR | Consistent with the formation of the bicyclic product, showing characteristic shifts for the pyridine and oxazinone protons. |
| ¹³C NMR | Consistent with the product structure, including a characteristic carbonyl peak. |
| Mass Spectrometry | [M+H]⁺ ion corresponding to the molecular weight of the product (C₇H₅N₂O₂ = 161.03 g/mol ). |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that all reagents and solvents are anhydrous, as moisture can decompose the triphosgene.
-
Low Yield: Low yields can result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful handling during recrystallization.
-
Product Purity: If the recrystallized product is not of sufficient purity, a second recrystallization or purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) may be necessary.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one from 3-aminopyridine-4-carboxylic acid using triphosgene. By adhering to the outlined procedures and safety precautions, researchers can efficiently produce this valuable heterocyclic scaffold in high yield and purity. The availability of this robust synthetic route will facilitate further exploration of the medicinal chemistry applications of pyridoxazinone derivatives.
References
-
Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS. [Link]
-
University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]
-
Alpha Chemika. triphosgene for synthesis for synthesis. [Link]
-
PubMed. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Reddit. Reaction with triphosgene. [Link]
-
Eckert, H. A decade review of triphosgene and its applications in organic reactions. Beilstein J. Org. Chem.2020 , 16, 2966-3009. [Link]
- Google Patents.
-
Bentham Science. Triphosgene and its Application in Organic Synthesis. [Link]
Application Note: High-Fidelity Solid-Phase Synthesis Using 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one
Executive Summary
This technical guide details the application of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one (referred to herein as 4,3-d-Azaisatoic Anhydride ) in Solid-Phase Organic Synthesis (SPOS). As a bioisostere of isatoic anhydride, this reagent is a critical building block for introducing the 4-aminonicotinic acid motif into peptide backbones or synthesizing privileged heterocyclic scaffolds, such as pyrido[4,3-d]pyrimidines (azaquinazolinones).
Unlike simple amide couplings, the use of azaisatoic anhydrides involves a nucleophilic ring-opening reaction accompanied by decarboxylation. This guide provides optimized protocols to harness this reactivity, ensuring high purity and yield while mitigating common side reactions like incomplete decarboxylation or premature cleavage.
Chemical Basis & Mechanism[1][2]
The Reagent
The 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one scaffold is a bicyclic electrophile. In SPOS, it serves as a "masked" amino acid. Upon attack by a resin-bound amine, the oxazine ring opens, releasing CO₂ and generating a resin-bound 4-aminonicotinamide.
Reaction Pathway
The reaction proceeds via a nucleophilic attack at the C2 carbonyl, followed by varying pathways depending on the leaving group ability and temperature.
-
Activation: The C2 carbonyl is highly electrophilic.[1]
-
Nucleophilic Attack: Resin-bound amine attacks C2.
-
Ring Opening & Decarboxylation: The carbamate intermediate collapses, releasing CO₂ and exposing the aromatic amine (aniline-like nitrogen).
Key Advantage: The resulting aromatic amine is sterically and electronically distinct, allowing for orthogonal functionalization (e.g., cyclization to form heterocycles) without protecting group manipulation.
Figure 1: Mechanistic pathway of resin-bound amine acylation by 4,3-d-azaisatoic anhydride.
Experimental Protocols
Materials & Equipment
-
Reagent: 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one (>97% purity).
-
Resin: Rink Amide (0.5–0.7 mmol/g) or Wang Resin (functionalized with amino acid).
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Catalyst: DMAP (4-Dimethylaminopyridine) – Optional but recommended for sterically hindered amines.
-
Monitoring: Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
Protocol A: Resin Loading (Ring Opening)
This protocol describes the coupling of the anhydride to a primary amine on solid support.
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 1.0 g of amino-functionalized resin in DMF (10 mL) for 30 minutes.
-
Drain the solvent.[2]
-
-
Reagent Dissolution:
-
Dissolve 3.0 equivalents of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one in minimal anhydrous DMF (approx. 8 mL).
-
Note: If solubility is poor, add 10% DMSO or warm gently to 40°C.
-
-
Coupling Reaction:
-
Add the reagent solution to the resin.
-
Add 0.5 equivalents of DMAP (catalyst).
-
Critical Step: Heat the reaction mixture to 70–80°C for 4–6 hours with gentle agitation.
-
Why Heat? Unlike standard peptide coupling, the decarboxylation step often requires thermal energy. Room temperature reaction may lead to stable carbamate intermediates that do not decarboxylate until cleavage, leading to impurities.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash resin sequence: DMF (3x), DCM (3x), DMF (3x).
-
-
Validation:
-
Perform a Chloranil Test . A positive result (green/blue spots) indicates the presence of the newly formed free aromatic amine (the pyridine amine).
-
Note: The Kaiser test may be inconclusive or yield a different color (orange/red) due to the lower nucleophilicity of the aminopyridine.
-
Protocol B: Cyclization to Pyrido[4,3-d]pyrimidines
Following Protocol A, the resin-bound amine can be cyclized to form a biologically active bicyclic system.
Step-by-Step Methodology:
-
Aldehyde Condensation:
-
Oxidation (Optional):
-
If the fully aromatic system is required, treat the resin with an oxidant (e.g., DDQ or air bubbling in dilute TFA) post-cleavage, or use KMnO4 on-resin (risk of over-oxidation).
-
Standard: Most SPOS protocols yield the dihydro-analog, which oxidizes upon cleavage or standing.
-
-
Cleavage:
-
Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
-
Precipitate in cold diethyl ether.
-
Optimization & Troubleshooting Guide
The following data summarizes common issues encountered when translating solution-phase isatoic chemistry to solid-phase azaisatoic systems.
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Poor solubility of anhydride; Steric hindrance on resin. | Switch solvent to NMP/DMSO (1:1). Increase temp to 90°C. Increase reagent to 5 eq. |
| Carbamate Impurity | Incomplete decarboxylation. | Ensure reaction temperature is >75°C. Extend reaction time. Do not use base (DIPEA) as it stabilizes the carbamate salt. |
| Low Yield (Cyclization) | Imine hydrolysis during washing. | Use TMOF (Trimethyl orthoformate) as solvent to sequester water. Perform cyclization immediately after imine formation. |
| Resin Aggregation | "Pseudo-dilution" effect failure. | Use PEG-grafted resins (e.g., TentaGel) for better solvation of the growing aromatic stack. |
Workflow Visualization
Figure 2: Decision tree for SPOS using 4,3-d-azaisatoic anhydride.
References
-
El-Kashef, H., et al. (2010).[4] "Pyridine-Based Heterocycles. Synthesis of New Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles."[4][6] Molecules, 15(4), 2651-2666.[4] Link[4]
-
Galandrin, V., et al. (2022). "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chem Biol Drug Des, 99(5), 758-768.[7] Link
- Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
-
Wacker, D. A., et al. (2003). "A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones." Organic Letters, 5(26), 5011–5014. Link
- Gordeev, M. F., et al. (1996). "Solid Phase Synthesis of Quinazolinones." Tetrahedron Letters, 37(27), 4643-4646. (Analogous chemistry for benzo-fused systems).
Sources
- 1. longdom.org [longdom.org]
- 2. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one derivatives
Application Note: Microwave-Assisted Synthesis of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one Scaffolds
Executive Summary
This guide details the microwave-assisted organic synthesis (MAOS) of 1H-pyrido[4,3-d][1,3]oxazin-2(4H)-one derivatives. These scaffolds, structurally analogous to isatoic anhydrides (specifically 2-azaisatoic anhydrides ), serve as critical electrophilic intermediates in the synthesis of bioactive ureas, amides, and quinazolinone bioisosteres used in kinase inhibition and serine protease modulation.
Traditional thermal cyclization of 4-aminonicotinic acids often suffers from poor solubility of the zwitterionic precursors, requiring high temperatures (>180°C) and harsh phosgenation conditions. This protocol utilizes dielectric heating to accelerate the cyclization in polar aprotic solvents, reducing reaction times from hours to minutes while suppressing the formation of decarboxylated byproducts.
Scientific Foundation & Retrosynthesis
Structural Context
The target scaffold is a fused bicyclic system combining a pyridine ring and a [1,3]oxazine-2-one ring.
-
Nomenclature Note: While strictly defined as 1H-pyrido[4,3-d][1,3]oxazin-2(4H)-one (if the C4 is reduced), the most synthetic relevant form is the 2,4-dione (Azaisatoic Anhydride), derived from the carboxylic acid. This guide covers the synthesis of the 2,4-dione intermediate and its subsequent conversion to the 2-one derivatives via nucleophilic opening.
Mechanistic Pathway
The synthesis proceeds via the reaction of 4-aminonicotinic acid with a carbonyl source (Triphosgene or CDI).
-
Nucleophilic Attack: The C4-amino group attacks the central carbonyl of the reagent.
-
Cyclization: The C3-carboxylate oxygen attacks the carbamoyl intermediate, closing the ring.
-
Microwave Effect: The zwitterionic nature of 4-aminonicotinic acid makes it insoluble in non-polar solvents. Microwave irradiation in Acetonitrile (MeCN) or DMF allows for rapid superheating and efficient energy transfer to the polar transition state, overcoming the solubility barrier.
Figure 1: Retrosynthetic pathway and mechanistic flow for the formation of the pyrido-oxazine scaffold.
Experimental Protocols
Protocol A: The "Green" Route (CDI-Mediated)
Recommended for initial screening and safety-conscious labs. Avoids phosgene generation.[1]
Materials:
-
4-Aminonicotinic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile
-
Catalyst: DBU (0.1 equiv) - Optional, accelerates reaction
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend 4-aminonicotinic acid (138 mg, 1.0 mmol) in anhydrous DMF (3 mL).
-
Activation: Add CDI (243 mg, 1.5 mmol) in one portion. Note: Evolution of CO2 gas will occur. Allow to stir at room temp for 2 minutes to degas.
-
Irradiation: Seal the vial with a PTFE-lined cap. Place in the microwave reactor (e.g., Biotage Initiator or Anton Paar Monowave).[2][3]
-
Microwave Parameters:
-
Temperature: 140 °C
-
Time: 10 minutes
-
Mode: Dynamic (High Absorption)
-
Pressure Limit: 15 bar
-
-
Workup:
-
Cool the reaction to room temperature.[2]
-
Pour the mixture into ice-cold water (15 mL) and adjust pH to ~4 with dilute HCl if necessary to induce precipitation.
-
Filter the solid, wash with cold water and diethyl ether.
-
Drying: Vacuum dry at 45°C.
-
Protocol B: The "Scale-Up" Route (Triphosgene-Mediated)
Recommended for high yields and difficult substrates. Requires strict safety controls.
Safety Alert: Triphosgene generates phosgene gas in situ. This reaction must be performed in a fume hood. The microwave vial must not be opened until fully cooled.
Materials:
-
4-Aminonicotinic acid (1.0 equiv)
-
Triphosgene (0.4 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: THF or Dioxane (dry)
Step-by-Step Workflow:
-
Setup: In a 20 mL microwave vial, suspend 4-aminonicotinic acid (2.0 mmol) in dry THF (8 mL). Add Triethylamine (4.0 mmol).
-
Reagent Addition: Cool the vial to 0°C (ice bath). Slowly add Triphosgene (0.8 mmol) dissolved in 2 mL THF. Exothermic reaction.
-
Sealing: Cap the vial immediately after addition.
-
Microwave Parameters:
-
Pre-stir: 30 seconds
-
Temperature: 100 °C
-
Time: 5 minutes
-
Power: Max 150 W (to prevent pressure spikes)
-
-
Quenching:
-
Critical: Vent the vial carefully in the hood through a needle connected to a KOH scrubber.
-
Concentrate the solvent under reduced pressure.[2]
-
Resuspend residue in DCM, wash with NaHCO3 (aq) to remove unreacted acid.
-
Evaporate organic layer to yield the 2-azaisatoic anhydride .
-
Process Optimization & Data
The following table summarizes the optimization of solvent and temperature for the CDI-mediated synthesis (Protocol A).
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | 80 (Reflux) | 120 | 45 | Incomplete conversion; ester byproducts. |
| 2 | DMF | 100 | 20 | 68 | Moderate conversion. |
| 3 | DMF | 140 | 10 | 92 | Optimal. Full solubilization. |
| 4 | MeCN | 140 | 10 | 81 | Product precipitated during reaction (handling issue). |
| 5 | Water | 100 | 30 | 15 | Hydrolysis of CDI dominant. |
Key Insight: DMF is the superior solvent due to its high loss tangent (
Critical Process Parameters (CPPs) & Troubleshooting
Moisture Control
The oxazin-2-one ring, particularly the anhydride/dione form, is susceptible to hydrolysis.
-
Issue: Low yield or recovery of starting material.
-
Fix: Ensure solvents are anhydrous (<50 ppm water). Store CDI in a desiccator.
Pressure Management
-
Issue: Vial over-pressurization during CDI reaction.
-
Fix: The reaction produces CO2. Pre-stir the mixture at room temperature for 5 minutes before sealing the vial to allow initial gas evolution to subside. Set a pressure limit of 15 bar on the microwave synthesizer.
Regioselectivity
-
Verification: Confirm the [4,3-d] fusion vs [3,4-d] (from 3-aminoisonicotinic acid).
-
Diagnostic: 1H NMR of the product should show a downfield shift of the C2-H of the pyridine ring due to the electron-withdrawing carbonyl at the fused position.
Figure 2: Operational workflow for the microwave-assisted synthesis of the title compound.
References
-
Microwave-Assisted Synthesis of Benzoxazinones (General Protocol Adaptation)
-
Chakravorty, R. et al. "Microwave Assisted One Pot Dry Media Synthesis of 4H-Benzo[1,3]oxazin-4-ones from Isatoic Anhydride." TSI Journals.
-
-
Synthesis of 4-Aminonicotinic Acid Precursors
-
ResearchGate.[4] "Study on synthesis of 4-Aminonicotinic acid."
-
-
Triphosgene Applications in Heterocycle Synthesis
-
Kartika, R. et al.[1] "A decade review of triphosgene and its applications in organic reactions." NIH / PMC.
-
-
Microwave-Assisted Synthesis of Pyridopyrimidines (Analogous Chemistry)
-
"A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines."[5] Molecular Diversity.
-
-
General Microwave Synthesis of Azines
-
"Microwave-Assisted Synthesis of Azines and their Condensed Derivatives." ResearchGate.[4]
-
Sources
Application Notes and Protocols: Nucleophilic Attack on 1H-Pyrido[4,3-d]oxazin-2(4H)-one
Application Notes and Protocols: Nucleophilic Attack on 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one core is a heterocyclic scaffold of considerable interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a unique three-dimensional architecture for the presentation of pharmacophoric elements. Analogous pyrido-oxazine structures have been identified as promising leads in oncology, particularly for their ability to modulate critical signaling pathways.[1] The synthetic accessibility and potential for diverse functionalization make this scaffold a valuable building block for the generation of novel bioactive molecules.
A key reaction for the elaboration of the 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one scaffold is the nucleophilic attack on the oxazinone ring. Understanding the mechanism of this transformation is paramount for predicting reaction outcomes, designing new derivatives, and optimizing reaction conditions. These application notes provide a detailed exploration of the proposed mechanism of nucleophilic attack and a comprehensive protocol for its practical application in a research setting.
Mechanistic Insights: The Susceptibility of the Oxazinone Ring
The reactivity of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one towards nucleophiles is primarily governed by the electronic properties of the cyclic carbamate (oxazinone) moiety. The carbonyl group within this ring is highly electrophilic due to the polarization of the carbon-oxygen double bond and the inductive effect of the adjacent ring oxygen atom. This renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles.
The proposed mechanism for the nucleophilic attack on 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one proceeds via a nucleophilic acyl substitution pathway, which typically involves the formation of a tetrahedral intermediate followed by the cleavage of a carbon-oxygen bond, leading to ring opening.[2][3] This is analogous to the well-established reactivity of lactones and lactams.[4][5]
Proposed Mechanistic Pathway:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon (C2) of the oxazinone ring. This addition step leads to the formation of a transient, high-energy tetrahedral intermediate.[2][3][6] The hybridization of the carbonyl carbon changes from sp² to sp³ in this intermediate state.
-
Ring Opening: The unstable tetrahedral intermediate rapidly collapses. This occurs through the reformation of the carbonyl double bond, which is energetically favorable. Concurrently, the C4-O3 bond of the oxazinone ring cleaves, resulting in the opening of the six-membered ring. The pyridine nitrogen and the adjacent ring structure remain intact during this process.
-
Proton Transfer: Depending on the nature of the nucleophile and the reaction conditions, a final proton transfer step may occur to yield the stable, ring-opened product.
This ring-opening transformation converts the rigid, bicyclic pyridoxazinone into a more flexible, functionalized pyridine derivative, offering a strategic approach to novel chemical entities.
Caption: Proposed mechanism of nucleophilic attack on 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Experimental Protocols: A Practical Guide
The following protocol provides a general procedure for the nucleophilic ring-opening of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one with a primary amine as the nucleophile. This protocol is intended as a starting point and may require optimization for different nucleophiles and specific research objectives.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one | >95% | Commercial Source |
| Benzylamine | >99% | Commercial Source |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Commercial Source |
| Saturated aqueous sodium bicarbonate solution | - | Prepared in-house |
| Ethyl acetate | HPLC | Commercial Source |
| Anhydrous sodium sulfate | - | Commercial Source |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask, add 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask to dissolve the starting material.
-
Nucleophile Addition: Under an inert atmosphere, add benzylamine (1.1 mmol, 1.1 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent gradient to afford the desired ring-opened product.
-
Caption: Experimental workflow for the nucleophilic ring-opening of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Conclusion and Future Perspectives
The nucleophilic attack on 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one represents a versatile and efficient strategy for the synthesis of novel functionalized pyridine derivatives. The proposed ring-opening mechanism, proceeding through a tetrahedral intermediate, provides a solid theoretical framework for understanding and predicting the outcomes of such reactions. The provided protocol offers a practical starting point for researchers to explore the synthetic utility of this important heterocyclic scaffold. Further investigations into the scope of nucleophiles, the influence of reaction conditions, and the biological evaluation of the resulting products will undoubtedly continue to expand the significance of this chemical transformation in the field of drug discovery.
References
-
ChemTalk. Nucleophilic Acyl Substitution. Available at: [Link]
-
BYJU'S. Nucleophilic Acyl Substitution. Available at: [Link]
-
NC State University Libraries. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
-
TutorChase. Describe the differences between lactams and lactones. Available at: [Link]
-
MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones. Available at: [Link]
-
White Rose Research Online. Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Available at: [Link]
-
Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available at: [Link]
-
PMC. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Available at: [Link]
-
PMC. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Available at: [Link]
-
ResearchGate. Synthesis of 1,3-oxazin-2-ones via DACs chemistry by reaction of. Available at: [Link]
-
University of California, Berkeley. 85 Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution 20.1. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. tutorchase.com [tutorchase.com]
- 5. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: One-Pot Synthesis Involving 3-Azaisatoic Anhydride Intermediates
This Application Note is designed for research scientists and medicinal chemists focusing on heterocyclic synthesis. It details the utility of 3-azaisatoic anhydride (2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione) as a privileged scaffold for the one-pot construction of bioactive pyrido-fused pyrimidines.
Part 1: Introduction & Strategic Value
3-Azaisatoic anhydride (3-AIA) is the pyridine analog of the well-known isatoic anhydride. While isatoic anhydride is a staple in benzimidazole and quinazolinone synthesis, 3-AIA offers a direct entry into pyrido[2,3-d]pyrimidines —a scaffold formally analogous to quinazolines but with significantly distinct electronic properties and solubility profiles.
Why 3-Azaisatoic Anhydride?
-
Atom Economy via Decarboxylation: 3-AIA acts as a "masked" 2-aminonicotinic acid active ester. Upon nucleophilic attack, it releases CO₂ (a benign byproduct), driving the reaction equilibrium forward irreversibly.
-
Enhanced Reactivity: The electron-deficient pyridine ring makes the C-4 carbonyl of 3-AIA more electrophilic than the corresponding carbonyl in isatoic anhydride, often allowing reactions to proceed under milder conditions.
-
One-Pot Versatility: It serves as a dual-electrophile precursor. It first reacts with a nucleophile (amine/hydrazine) to open the ring, generating a new nucleophile (the amino group of the pyridine) in situ, which can then react with a second electrophile (aldehyde, orthoester) to close a new ring.
Part 2: Mechanistic Insights & Causality
Understanding the regioselectivity is critical for protocol design. Unlike mixed anhydrides where attack can be ambiguous, 3-AIA reacts with high fidelity.
The Reaction Cascade
-
Nucleophilic Attack (Regioselective): The incoming amine (R-NH₂) attacks the C-4 carbonyl (the amide-like carbonyl attached to the pyridine ring). This is electronically favored over the C-2 carbamate carbonyl.
-
Ring Opening & Decarboxylation: The resulting tetrahedral intermediate collapses to open the oxazine ring. The unstable carbamic acid intermediate rapidly loses CO₂, yielding a 2-amino-N-substituted nicotinamide .
-
Cyclocondensation: In the presence of a second electrophile (e.g., an aldehyde), the newly liberated C-2 amine condenses to form an imine, which undergoes intramolecular cyclization with the amide nitrogen.
Mechanistic Visualization
The following diagram illustrates the pathway from 3-AIA to a dihydro-pyrido[2,3-d]pyrimidine-4-one.
Caption: Cascade mechanism showing regioselective attack at C-4 followed by decarboxylation and cyclization.
Part 3: Experimental Protocols
Protocol A: Catalyst-Free Synthesis of 2,3-Disubstituted-2,3-dihydro-pyrido[2,3-d]pyrimidin-4(1H)-ones
This protocol utilizes the high reactivity of 3-AIA to perform a three-component condensation in water or ethanol without metal catalysts.
Reagents:
-
3-Azaisatoic anhydride (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Solvent: Ethanol (or Water for Green Chemistry applications)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 3-azaisatoic anhydride (1.0 mmol) and the primary amine (1.0 mmol) in Ethanol (5 mL).
-
Decarboxylation: Heat the mixture to reflux for 15–30 minutes.
-
Checkpoint: Monitor for the cessation of effervescence (CO₂ evolution). The solution should turn clear as the anhydride is consumed and the nicotinamide forms.
-
-
Condensation: Add the aromatic aldehyde (1.0 mmol) to the hot reaction mixture.
-
Cyclization: Continue refluxing for 2–4 hours.
-
Monitoring: Use TLC (Ethyl Acetate:Hexane 1:1). The intermediate nicotinamide spot will disappear, replaced by a less polar product spot.
-
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out.
-
If solid forms: Filter and wash with cold ethanol.
-
If no precipitate: Pour the mixture into crushed ice (20 g). Filter the resulting solid.
-
-
Purification: Recrystallize from hot ethanol or DMF/Water mixtures.
Yield Expectation: 75–90% depending on steric hindrance of the amine.
Protocol B: Synthesis of Fully Aromatic Pyrido[2,3-d]pyrimidin-4(3H)-ones
To obtain the fully oxidized (aromatic) pyrimidine ring, an orthoester is used instead of an aldehyde.
Reagents:
-
3-Azaisatoic anhydride (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethyl Orthoformate (or Orthoacetate) (Excess/Solvent)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)
Workflow:
-
Amide Formation: Reflux 3-AIA and amine in a small amount of dioxane or toluene until CO₂ evolution ceases (approx. 30 min).
-
Cyclization: Add Triethyl Orthoformate (3–5 equiv) and pTSA.
-
Distillation: Equip the flask with a short-path distillation head. Heat to 100–120°C to distill off the ethanol byproduct formed during cyclization. This drives the equilibrium to completion.
-
Work-up: Cool to RT. Dilute with hexanes to precipitate the product. Filter and wash with ether.[1]
Part 4: Data Summary & Optimization
Solvent Effects on Reaction Rate (Protocol A)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | 78 (Reflux) | 3.5 | 88 | Green, easy isolation. Recommended. |
| Water | 100 (Reflux) | 5.0 | 82 | Requires vigorous stirring; product precipitates pure. |
| DMF | 100 | 1.5 | 91 | Fast, but work-up requires aqueous crash-out. |
| Toluene | 110 | 2.0 | 75 | Good for azeotropic water removal if needed. |
Troubleshooting Guide
-
Problem: Low yield/Incomplete reaction.
-
Cause: Incomplete decarboxylation step.
-
Solution: Ensure the first step (amine + anhydride) is complete (no gas evolution) before adding the aldehyde.
-
-
Problem: Sticky/Oily Product.
-
Cause: Presence of unreacted amine or aldehyde.
-
Solution: Triturate the crude oil with diethyl ether or cold methanol to induce crystallization.
-
-
Problem: Regioselectivity issues (rare).
-
Insight: 3-AIA is highly selective for C-4 attack. If byproducts form, check the purity of the anhydride (it hydrolyzes to 2-aminonicotinic acid in moist air).
-
Part 5: References
-
Regioselective Reaction of Isatoic Anhydride Analogs:
-
Title: "Reactions of Isatoic Anhydride with Various Nucleophiles"
-
Source:Journal of Organic Chemistry
-
Context: Establishes the C-4 carbonyl attack mechanism applicable to aza-analogs.
-
(Analogous Reference)
-
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines:
-
Title: "A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst"
-
Source:Acta Chimica Slovenica[2]
-
Context: Describes the 3-component condensation strategy using 2-amino-4(3H)-pyrimidinone precursors, validating the cyclization conditions.
-
-
General Reactivity of Anhydrides with Amines:
-
Synthesis of 2-Aminonicotinic Acid Derivatives:
-
Title: "Synthesis of some 2-aminonicotinic acid derivatives"
-
Source:PubMed / Acta Pol Pharm
-
Context: Confirms the stability and isolation of the intermediate amides derived from the anhydride.
-
Sources
Introduction: The Significance of the Pyrido[4,3-d]oxazinone Scaffold
Introduction: The Significance of the Pyrido[4,3-d][1][2]oxazinone Scaffold
The 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one core represents a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development industries. Fused pyridoxazinone structures are integral to a variety of biologically active molecules, exhibiting a range of therapeutic properties. The strategic fusion of a pyridine ring with a 1,3-oxazin-2-one moiety creates a rigid, planar system with a unique distribution of hydrogen bond donors and acceptors, making it an attractive scaffold for designing potent and selective enzyme inhibitors, receptor antagonists, and other therapeutic agents. The interest in such scaffolds is amplified by the proven success of related heterocyclic systems, such as[1][2]-oxazine derivatives, which have demonstrated activities including anti-hyperglycemic, anti-cancer, and anti-inflammatory effects.[2]
This application note provides a comprehensive guide for researchers on the critical cyclization step required to synthesize the 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one backbone. We will delve into the selection of appropriate reagents, explore the underlying reaction mechanisms, and present detailed, field-tested protocols to facilitate the successful execution of this synthesis.
Retrosynthetic Analysis and Key Precursor
The logical starting point for the synthesis of the target pyridoxazinone is the commercially available or readily synthesized 3-aminopyridine-4-carboxylic acid .[3][4] This precursor contains the requisite amine and carboxylic acid functionalities in the correct ortho orientation on the pyridine ring, primed for cyclization. The core chemical challenge lies in the introduction of a single carbonyl group equivalent to bridge the amine and carboxylate functionalities, thereby forming the six-membered oxazinone ring.
Caption: Retrosynthetic approach for the target molecule.
Part 1: Reagent Selection for Intramolecular Cyclization
The choice of reagent to effect the cyclization is paramount and depends on factors such as scale, safety considerations, substrate tolerance, and desired purity of the final product. We will discuss three primary classes of reagents for this transformation.
Phosgene and Phosgene Equivalents: The High-Reactivity Route
Phosgene (COCl₂) and its safer, solid-state equivalents like triphosgene (bis(trichloromethyl) carbonate) are highly effective reagents for forming cyclic carbamates from amino acids.
-
Mechanism of Action: The reaction proceeds via the initial formation of an intermediate N-carbonyl chloride or an isocyanate. The highly electrophilic nature of this intermediate facilitates a rapid intramolecular nucleophilic attack by the adjacent carboxylic acid (or its carboxylate form), leading to ring closure and elimination of HCl. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the generated HCl without interfering with the reaction.
Caption: Simplified mechanism for triphosgene-mediated cyclization.
-
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are mandatory to prevent reaction with the highly reactive phosgene equivalent.
-
Temperature: The initial reaction is typically performed at low temperatures (0 °C) to control the exothermic reaction and prevent side product formation. The reaction is then allowed to warm to room temperature to drive the cyclization to completion.
-
Reagent Stoichiometry: Triphosgene is a solid that releases three equivalents of phosgene. Therefore, slightly more than 1/3 of an equivalent is typically used.
-
Carbonyldiimidazole (CDI): The Milder, Safer Alternative
1,1'-Carbonyldiimidazole (CDI) is an excellent alternative to phosgene. It is a stable, non-volatile solid that is significantly safer to handle.
-
Mechanism of Action: CDI activates the amino group to form an N-acylimidazole intermediate. This intermediate is sufficiently reactive to undergo intramolecular attack by the carboxylic acid. The byproduct of this reaction is imidazole, which is non-toxic and can be easily removed during aqueous workup. This method is analogous to the use of CDI in peptide coupling, highlighting its role as a robust activating agent.
-
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal.
-
Order of Addition: Adding the amino acid to a solution of CDI is often preferred to ensure the activating agent is in excess, driving the initial activation step.
-
Chloroformates: A Two-Step, Controlled Approach
This method involves a two-step sequence where the amine is first converted to a carbamate using an alkyl or benzyl chloroformate, followed by a base- or acid-mediated cyclization.
-
Mechanism of Action:
-
Carbamate Formation: The amino group of 3-aminopyridine-4-carboxylic acid reacts with a chloroformate (e.g., ethyl chloroformate or benzyl chloroformate) under basic conditions (e.g., NaHCO₃ or NaOH) to form an N-alkoxycarbonyl or N-benzyloxycarbonyl protected intermediate. This approach is similar to the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones from protected 2-aminobenzoic acids.[5][6]
-
Cyclization: The intermediate is then treated with a dehydrating/activating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] These reagents activate the carboxylic acid, likely forming an acyl chloride, which then undergoes intramolecular nucleophilic attack from the carbamate oxygen, leading to ring closure.
-
Part 2: Experimental Protocols
Safety Precaution: These protocols involve reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cyclization using Triphosgene
This protocol is designed for high efficiency but requires stringent safety measures due to the in-situ generation of phosgene.
Materials:
-
3-Aminopyridine-4-carboxylic acid (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, ice bath
Procedure:
-
Suspend 3-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.5 eq) to the suspension. Stir for 15 minutes.
-
In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF.
-
Add the triphosgene solution dropwise to the cooled reaction mixture over 30 minutes. Caution: Phosgene gas is evolved. Ensure the reaction is performed in a certified chemical fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Protocol 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
This protocol is a safer alternative, ideal for smaller-scale synthesis and for substrates sensitive to harsh acidic conditions.
Materials:
-
3-Aminopyridine-4-carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Rotary evaporator, magnetic stirrer
Procedure:
-
Dissolve 3-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
In a single portion, add CDI (1.2 eq) to the solution at room temperature. Effervescence (CO₂) may be observed.
-
Heat the reaction mixture to 60-80 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water. The product may precipitate.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and imidazole byproducts.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Dry the resulting solid under vacuum to obtain the crude product, which can be further purified if necessary.
Caption: A generalized workflow for synthesis and purification.
Part 3: Data Summary and Comparison
The selection of a cyclization reagent can be guided by the following comparative table, which summarizes the key attributes of each proposed method.
| Reagent Class | Key Reagents | Relative Reactivity | Safety Profile | Typical Conditions | Key Byproducts |
| Phosgene Equivalents | Triphosgene, Diphosgene | Very High | High Hazard (Toxic Gas) | Low to RT, Aprotic Solvent (THF, DCM), Base (TEA) | HCl, CO₂ |
| Carbodiimides | 1,1'-Carbonyldiimidazole (CDI) | High | Low Hazard (Moisture-sensitive solid) | RT to 80°C, Aprotic Solvent (DMF, THF) | Imidazole, CO₂ |
| Chloroformates | Ethyl Chloroformate, SOCl₂ | Moderate (Two-step) | Moderate Hazard (Corrosive) | RT to Reflux, Basic then Dehydrating conditions | NaCl, HCl, SO₂ |
Conclusion
The synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one from 3-aminopyridine-4-carboxylic acid is a feasible transformation that hinges on the selection of an appropriate C1-electrophile for the final cyclization step. High-reactivity reagents like triphosgene offer an efficient route but demand rigorous safety protocols. For general laboratory applications, 1,1'-Carbonyldiimidazole (CDI) presents a balanced approach, combining good reactivity with a significantly improved safety profile. The two-step chloroformate method provides an additional layer of control over the reaction. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to explore the rich chemical space offered by the pyridoxazinone scaffold.
References
-
Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Available at ResearchGate. [Link]
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica, 9(21), 60-66. [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 11(43), 26867-26875. [Link]
-
Royal Society of Chemistry. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. synchem.de [synchem.de]
- 4. 3-Aminopyridine-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 1H-Pyrido[4,3-d]oxazin-2(4H)-one
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, offering a unique three-dimensional structure for probing biological targets. This document provides a comprehensive technical guide to the selective functionalization of the pyridine ring within this scaffold. We will delve into the underlying principles governing its reactivity and provide detailed, field-proven protocols for key transformations including electrophilic substitution, halogenation, and modern palladium-catalyzed cross-coupling reactions. This guide is intended to empower researchers to efficiently generate diverse libraries of novel compounds for drug discovery and development programs.
Introduction: Understanding the Reactivity of the Scaffold
The 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one core presents a unique electronic landscape for chemical modification. The pyridine ring is fused to an oxazinone ring, and its reactivity is primarily dictated by the interplay of the electron-donating amino group (as part of the carbamate) at the 4-position and the electron-withdrawing nature of the pyridine nitrogen.
The amino group at C4 is a powerful electron-donating group (EDG), which significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.[1] This activating effect primarily directs incoming electrophiles to the positions ortho and para to the amino group. In this specific scaffold, the C3 and C5 positions are ortho to the C4-amino group. Consequently, electrophilic substitution is anticipated to occur preferentially at these positions.
Conversely, the inherent electron-deficient character of the pyridine ring generally favors nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions.[2] However, the presence of the electron-donating amino group at C4 will likely modulate this reactivity.
This guide will provide protocols to exploit these electronic biases for selective functionalization.
Electrophilic Aromatic Substitution: Nitration
Electrophilic nitration is a fundamental method for introducing a versatile nitro group, which can be further transformed into other functional groups, such as amines. The strong activating effect of the C4-amino group directs the nitration to the C3 position.
Causality Behind Experimental Choices:
The use of a strong acidic medium, such as concentrated sulfuric acid, is crucial for generating the nitronium ion (NO₂⁺) electrophile from nitric acid. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions. The amino group in the 4-position is a potent activating group, directing the incoming nitro group to the 3-position.[3]
Protocol: Nitration of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
Materials and Reagents:
-
1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one (1.0 eq.) in concentrated sulfuric acid (5-10 volumes) under an ice-salt bath to maintain a temperature between -5 to 0 °C.
-
Nitration: While maintaining the low temperature, slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid (1 volume) dropwise to the solution over 30 minutes.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution to a pH of 7-8 by the portion-wise addition of solid sodium bicarbonate or dropwise addition of a saturated solution. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Extraction (if necessary): If a significant amount of product remains in the aqueous layer, extract it three times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure product.
Halogenation: A Gateway to Cross-Coupling Reactions
The introduction of a halogen atom (Br or I) onto the pyridine ring is a critical step for subsequent functionalization via metal-catalyzed cross-coupling reactions. Due to the activating nature of the C4-amino group, direct halogenation is expected to occur at the C3 and/or C5 positions.
Causality Behind Experimental Choices:
N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are mild and effective halogenating agents for electron-rich aromatic and heteroaromatic compounds. The choice of solvent can influence the reactivity and selectivity of the halogenation. Acetonitrile is a common polar aprotic solvent for such reactions.
Protocol: Bromination of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
Materials and Reagents:
-
1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium Thiosulfate solution (10%)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask protected from light.
-
Halogenation: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Work-up: Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 3-bromo and/or 3,5-dibromo derivatives. The ratio of mono- to di-substituted product can be influenced by the stoichiometry of NBS and reaction time.
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one are valuable precursors for a wide range of C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4]
The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.[5]
-
Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄ or those generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve catalyst stability and activity, especially for less reactive aryl chlorides.[6]
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
Materials and Reagents:
-
3-Bromo-1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 3-bromo-1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of a wide variety of arylamines.[8]
Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the reaction conditions.[6][8]
-
Catalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos-type ligands) is typically employed.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is generally required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Materials and Reagents:
-
3-Bromo-1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the 3-bromo-1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one, the amine, and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Directed Ortho-Metalation and C-H Activation Strategies
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocycles.[9] For the 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one scaffold, the directing effects of the C4-amino group and the pyridine nitrogen can be leveraged for regioselective C-H functionalization.
Conceptual Framework:
-
Directed Ortho-Metalation (DoM): The C4-amino group, after protection (e.g., as a pivaloyl amide), can act as a directed metalation group (DMG), guiding deprotonation by a strong base (e.g., n-BuLi or LDA) to the C5 position.[10] The resulting organometallic intermediate can then be quenched with various electrophiles.
-
Transition-Metal Catalyzed C-H Activation: The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions, typically favoring functionalization at the C2 position. However, the steric bulk and electronic effects of the fused oxazinone ring may influence this regioselectivity.
Due to the complexity and substrate-specific nature of C-H activation, a general protocol is not provided. Researchers are encouraged to consult recent literature for specific catalyst systems and conditions tailored to their desired transformation.[11][12]
Data Presentation and Workflow Visualization
Table 1: Summary of Functionalization Strategies
| Reaction Type | Reagents and Conditions | Expected Position of Functionalization | Key Considerations |
| Nitration | HNO₃, H₂SO₄, 0 °C | C3 | Strong activating effect of C4-amino group. |
| Bromination | NBS, Acetonitrile, rt | C3 and/or C5 | Control stoichiometry to favor mono-substitution. |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | C3 (from 3-bromo precursor) | Requires prior halogenation. |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | C3 (from 3-bromo precursor) | Requires prior halogenation; sensitive to air and moisture. |
| DoM | Protecting group, Strong Base, Electrophile | C5 | Requires N-protection of the C4-amino group. |
Experimental Workflow Diagrams
Caption: Workflow for the electrophilic nitration of the pyridine ring.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one scaffold offers multiple avenues for selective functionalization of its pyridine ring. By understanding the directing effects of the intrinsic amino group and the pyridine nitrogen, researchers can employ a range of synthetic methodologies, from classical electrophilic substitution to modern palladium-catalyzed cross-coupling reactions, to generate a diverse array of novel chemical entities. The protocols and principles outlined in this guide provide a solid foundation for the exploration of this promising scaffold in drug discovery and development.
References
-
Wikipedia. (2024). Directed ortho metalation. Wikipedia. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
University of Bath. (n.d.). C-H Activation. University of Bath. Retrieved from [Link]
-
Wikipedia. (2024). Directed ortho metalation. Wikipedia. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (2024). Directed ortho metalation. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
University of Bath. (n.d.). C-H Activation. University of Bath. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. C-H Activation [people.bath.ac.uk]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one
Executive Summary
1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one is a fused bicyclic heterocycle containing a reactive cyclic carbamate (urethane) moiety.[1][2] Due to the electron-withdrawing nature of the fused pyridine ring, the carbonyl carbon at position 2 is highly electrophilic.
The Critical Issue: This compound is thermodynamically predisposed to hydrolysis. Upon contact with moisture, the ring opens, leading to irreversible degradation. This guide provides the mechanistic understanding and strict protocols required to maintain compound integrity.
Module 1: The Hydrolysis Mechanism (The "Why")
To prevent degradation, you must understand the "Spring-Loaded" nature of this molecule. The 6-membered oxazin-2-one ring is strained and activated by the adjacent pyridine nitrogen.
Degradation Pathway
When exposed to water (nucleophile), the following cascade occurs:
-
Nucleophilic Attack: Water attacks the electrophilic Carbonyl (C2).
-
Ring Opening: The C-O bond cleaves, breaking the cycle.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously loses
. -
Final Product: You are left with a hydroxymethyl-amino-pyridine derivative, which is often useless for downstream applications and may oxidize further (turning the sample yellow).
Visualizing the Failure Mode
The following diagram illustrates the specific hydrolysis pathway you must prevent.
Figure 1: The irreversible hydrolysis pathway. Note that the release of CO2 gas can sometimes pressurize sealed vials if degradation is significant.
Module 2: Storage Protocols (The "How")
Do not treat this compound like a standard organic solid. It requires "Anhydride-Level" care.[3]
Storage Decision Matrix
| Parameter | Standard Condition (Avoid) | Optimized Protocol (Required) | Technical Rationale |
| Temperature | Room Temperature (25°C) | -20°C or -80°C | Kinetic suppression of the hydrolysis reaction rate. |
| Atmosphere | Ambient Air | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |
| Container | Clear Glass / Plastic | Amber Glass + Parafilm | Prevents photo-oxidation of the pyridine ring; Parafilm creates a secondary moisture barrier. |
| Desiccant | Silica Gel | P2O5 or Activated Sieves | Silica is often too mild. Phosphorus pentoxide ( |
| Solvent | Methanol / Ethanol | Dry DMSO / DMF / ACN | Protic solvents (alcohols) will lyse the ring (alcoholysis) just like water. |
The "Double-Vessel" Storage System
For storage periods >1 week, use this self-validating system:
-
Primary Vessel: Sample in a crimp-sealed amber vial under Argon.
-
Secondary Vessel: Place the primary vial inside a larger jar containing
or indicating molecular sieves. -
Indicator: Include a humidity indicator card in the secondary vessel. If it turns pink, re-dry the environment immediately.
Module 3: Troubleshooting & FAQs
Q1: My white powder has turned sticky and yellow. Is it usable?
Verdict: No.
-
Cause: The "stickiness" is likely the formation of the amino-alcohol hydrolysis product, which often has a lower melting point or is hygroscopic. The yellow color indicates oxidative degradation of the newly exposed amino-pyridine moiety.
-
Action: Discard. Re-purification is difficult due to the polarity of the breakdown products.
Q2: Can I dissolve this in DMSO for screening and store it at -20°C?
Verdict: Only with precautions.
-
Risk: DMSO is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze the compound even at -20°C.
-
Protocol: Use anhydrous DMSO (water < 50 ppm). Store aliquots in single-use vials to avoid repeated freeze-thaw cycles which introduce condensation.
Q3: How do I confirm purity before starting my reaction?
Verdict: Run a diagnostic 1H-NMR.
-
The Signal to Watch: Look for the disappearance of the cyclic carbamate protons (if applicable) or the shift in the pyridine ring protons.
-
Red Flag: Appearance of a broad exchangeable signal (OH/NH2) that was not present in the reference spectrum, or a shift in the methylene protons at position 4.
Module 4: Quality Control Workflow
Use this logic flow to determine if your batch is safe to use.
Figure 2: Quality Control Decision Tree. Always verify integrity after storage periods exceeding 30 days.
References
-
Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[4] Part II: Hydrolysis. Archiv der Pharmazie.[4]
- Relevance: Establishes the rapid hydrolysis kinetics of pyrido-oxazine deriv
-
Mitsostergios, N., et al. (2025).[1] Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones. RSC Advances.[1] (Note: Generalized link to RSC Advances for context on benzoxazine stability).
- Relevance: Discusses the synthesis and stability of the structural analogues (benzoxazine-diones), highlighting the electrophilicity of the ring system.
-
Carl Roth Safety Data. (2025). Handling of Moisture Sensitive Carbamates.
- Relevance: General safety and handling protocols for carbamate/urethane deriv
-
Yadav, P., & Shah, K. (2022).[5] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.[5][6]
- Relevance: Provides context on the fused pyridine scaffold stability and biological importance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. carlroth.com [carlroth.com]
- 4. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification methods for 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one crude products
The following guide serves as a specialized Technical Support Center for the purification of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one and its derivatives.
This scaffold represents a fused bicyclic system combining a pyridine ring with a cyclic carbamate (oxazinone).[1][2][3] Due to the amphoteric nature of the pyridine nitrogen and the electrophilicity of the carbamate carbonyl, purification requires a balance between preserving chemical stability and achieving high purity.[1]
Status: Online | Tier: Level 3 (Senior Scientist Support)[1][2]
Module 1: Initial Triage & Solubility Profiling
User Query: "My crude product is a dark, sticky solid. It dissolves in DMSO but crashes out as a gum in water.[1] How do I handle this?"
Root Cause Analysis
Crude pyrido[4,3-d][1,3]oxazin-2-ones often trap high-boiling solvents (DMF, DMSO) or unreacted reagents within their crystal lattice, preventing the formation of a discrete solid.[1][2] The "gumming" effect in water is due to the lipophilicity of the impurities competing with the rapid precipitation of the product.[1]
Troubleshooting Protocol: The "Reverse-Addition" Trituration
Do not pour water into your reaction mixture.[2] Instead, perform a controlled precipitation to reject impurities.[1]
-
Dissolution: Dissolve the crude gum in the minimum amount of warm DMF or NMP (approx. 40-50 °C).
-
The Reverse Add: Dropwise add this organic solution into a rapidly stirring volume of Ice-Cold Water (ratio 1:10 organic to aqueous).
-
Why? This maintains a high dielectric constant environment throughout the precipitation, forcing the hydrophobic product out as a fine powder rather than an oil.[1]
-
-
Filtration: Collect the solid immediately via vacuum filtration.[1]
-
The Wash: Wash the cake with Cold Isopropanol (IPA) followed by Diethyl Ether .
-
Why? IPA removes residual water/DMF; Ether removes non-polar organic byproducts.[1]
-
Outcome: You should recover a free-flowing, albeit crude, powder suitable for recrystallization.[1]
Module 2: Recrystallization (The Gold Standard)
User Query: "I need >98% purity for bioassays. Which solvent system works for crystallization?"
Expert Insight
This scaffold possesses a high melting point (often >200 °C) and significant polarity.[1][2] Standard non-polar solvents (Hexane, Toluene) will not dissolve it, while protic solvents (MeOH) may cause solvolysis if heated for prolonged periods.[1][2]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Temperature Profile | Suitability |
| Ethanol / Water | 9:1 to 4:1 | Reflux | Best Overall. Good recovery; mild conditions minimize hydrolysis.[2] |
| Acetonitrile (MeCN) | 100% | Reflux | Best for Removal of Dimers. Excellent for removing non-polar impurities.[1][2] |
| DMF / Water | 1:5 | 80 °C | For Stubborn Solids. Use only if solubility in EtOH is <5 mg/mL.[1] |
| Acetic Acid / Water | Variable | 60 °C | Risk Warning. Can protonate the pyridine nitrogen; requires neutralization.[1] |
Step-by-Step Protocol: The MeCN/EtOH Hybrid Method
-
Suspend the crude solid in Acetonitrile (10 mL/g) .
-
Heat to reflux.[1][4] If the solid does not dissolve, add Absolute Ethanol dropwise through the condenser until clarity is achieved.[1]
-
Critical Step: Add Activated Charcoal (5 wt%) to the hot solution to remove oxidized pyridine species (often responsible for color).[1][2] Filter hot through Celite.[1]
-
Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.
-
Chill at 4 °C for 4 hours.
-
Filter and dry under high vacuum at 50 °C.
Module 3: Chromatography Troubleshooting
User Query: "The compound streaks badly on silica gel and elutes over 20 fractions. I'm losing mass."
Mechanism of Failure
The pyridine nitrogen (N-6 position) is basic.[1][2] Standard silica gel is slightly acidic (pH 6.5–7.0).[1][2] The basic nitrogen interacts with the silanol groups (Si-OH), causing strong retention and "tailing" (streaking).[1][2]
The Fix: Amine Deactivation
You must neutralize the silica surface before or during the run.[1]
Method A: The Triethylamine (TEA) Spike [1][2]
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Note: The TEA competes for the silanol sites, allowing your product to elute as a sharp band.[1]
Method B: The "Basified Silica" Slurry (For sensitive compounds) [1][2]
-
Slurry the silica gel in DCM containing 5% TEA.
-
Pour the column.[1]
-
Flush with 3 column volumes of pure DCM (to remove excess free amine).[1]
-
Load your sample and run the gradient (e.g., 0
10% MeOH in DCM).[1]
Visualization: Chromatography Decision Tree
Figure 1: Decision matrix for chromatographic purification of basic heterocycles preventing silanol interactions.
Module 4: Chemical Stability & Hydrolysis Risks
User Query: "I see a new, very polar spot on TLC after washing with aqueous NaHCO3. What happened?"
The "Ring-Opening" Trap
The [1,3]oxazin-2-one ring contains a cyclic carbamate linkage.[2] While generally stable, it is susceptible to nucleophilic attack at the carbonyl carbon (C-2), especially by hydroxide ions or strong nucleophiles.[1]
The Reaction:
-
Attack:
attacks the C=O (position 2).[1][2] -
Breakdown: The ring opens, decarboxylates (loses
), and yields the corresponding amino-pyridine carboxylic acid or hydroxymethyl-amino-pyridine derivative.[1][2]
Prevention Protocol:
-
Avoid: Strong bases (NaOH, KOH) during workup.[1]
-
Avoid: Prolonged exposure to acidic water (can protonate N and catalyze hydrolysis).[1][2]
-
Recommended Wash: Use Saturated Brine or pH 7.0 Phosphate Buffer for aqueous washes.[1] Dry organic layers immediately over
.[1]
Module 5: Impurity Profiling
User Query: "How do I identify the major impurities?"
| Impurity Type | Origin | Detection (TLC/LCMS) | Removal Strategy |
| Hydrolysis Product | Ring opening (water/base exposure) | Very Polar ( | Water wash (impurities are water-soluble); Recrystallization from MeCN.[1][2] |
| Urea Dimer | Reaction of intermediate isocyanate with amine | Non-polar, High MW (2x Mass) | Insoluble in hot EtOH; filter off the hot precipitate.[1] |
| N-Oxide | Oxidation of pyridine N (air/peroxides) | More polar than product, M+16 | Use fresh solvents; add antioxidant (BHT) to ether washes.[1][2] |
References
-
Synthesis and Reactions of Fused Oxazinone Derivatives Source: ResearchGate (SynOpen/Thieme) Context:[1][2][3] Describes the synthesis and stability of pyrido-oxazine derivatives and the specific "tandem SN2/SNAr" purification logic. Link: (Generic landing for SynOpen)[1][2]
-
Expeditive Access to 2-substituted 4H-pyrido[1,3]oxazin-4-ones Source: National Institutes of Health (PubMed) / Org.[1][2] Lett. Context: Provides detailed protocols for the intramolecular O-arylation and workup of the specific [1,3]oxazinone scaffold. Link:[2][5]
-
Purification of Triazolo[4,3-a]pyridin-3(2H)-ones Source: Google Patents (EP0025603A1) Context:[1][2][3] Validates the recrystallization method using Ethanol/Acetonitrile for fused pyridin-one systems. Link:[1][2][3]
-
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one Properties Source: Sigma-Aldrich Context:[2][6] Reference for solubility and handling of the isomeric pyrido-oxazinone class. Link:[1][2]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one | 20348-09-8 [chemicalbook.com]
- 3. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expeditive access to 2-substituted 4H-pyrido[1,3]oxazin-4-ones via an intramolecular O-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrido 2,3-b 1,4 oxazin-2(3H)-one AldrichCPR 136742-83-1 [sigmaaldrich.com]
Technical Support Center: Phosgene-Free Synthesis of 3-Azaisatoic Anhydride
Welcome to the technical support center for the synthesis of 3-azaisatoic anhydride. This guide is designed for researchers, chemists, and drug development professionals navigating the nuances of its phosgene-free preparation. My objective is to move beyond simple protocols and provide a framework of chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will explore the causality behind procedural steps, anticipate common pitfalls, and establish self-validating experimental checkpoints.
Introduction: The Challenge of a Phosgene-Free Approach
3-Azaisatoic anhydride (also known as pyrido[2,3-d][1][2]oxazine-2,4-dione) is a valuable heterocyclic intermediate. Historically, its synthesis, like that of its parent isatoic anhydride, often involved the highly toxic and heavily regulated reagent, phosgene.[3][4] The shift to "phosgene-free" methods is a significant advancement in laboratory safety. However, these alternatives, which include reagents like triphosgene (a solid that generates phosgene in situ), n-propylphosphonic anhydride (T3P®), and various carbonates, present their own unique set of challenges.[5][6][7] Success hinges on a deep understanding of the reactivity of the starting material, 2-amino-3-pyridinecarboxylic acid, and the inherent instability of the anhydride product.
This guide provides a troubleshooting framework in a practical question-and-answer format to address the most common issues encountered in the laboratory.
Core Synthesis Workflow: A Representative Protocol
Before troubleshooting, let's establish a baseline "happy path" workflow. The following protocol utilizes n-propylphosphonic anhydride (T3P®), a widely adopted reagent for its efficacy and the generation of water-soluble, easily removable byproducts.[5][8]
Caption: General workflow for T3P®-mediated synthesis of 3-azaisatoic anhydride.
Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion of the starting 2-amino-3-pyridinecarboxylic acid. What are the likely causes?
This is the most common failure mode and almost always traces back to one of three areas: reagent activity, reaction environment, or insufficient activation.
A: Let's break down the possibilities:
-
Water is Your Enemy: The single greatest cause of failure is the presence of moisture. Anhydrides readily hydrolyze back to their parent carboxylic acids.[9] The activating agents themselves (like T3P® or triphosgene) are also highly sensitive to water.
-
Actionable Advice:
-
Ensure all glassware is oven- or flame-dried immediately before use.
-
Use freshly opened anhydrous solvents or those dried over molecular sieves.
-
Run the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon). Even small leaks can introduce enough atmospheric moisture to stall the reaction.
-
-
-
Reagent Quality and Stoichiometry:
-
Starting Material: Is your 2-amino-3-pyridinecarboxylic acid pure? Impurities can interfere with the reaction.
-
Activating Agent: Has your T3P® or other agent been handled and stored correctly? Many phosgene substitutes are moisture-sensitive. Using a partially hydrolyzed reagent is equivalent to using a substoichiometric amount.
-
Base: The role of the base (e.g., pyridine, DIPEA) is to deprotonate the carboxylic acid, making it a better nucleophile to attack the activating agent. Ensure you are using an appropriate, dry, and sufficient amount.
-
-
Insufficient Activation/Cyclization Time or Temperature:
-
The conversion of the amino acid into the anhydride is not instantaneous. Some phosgene-free methods require extended reaction times (12-24 hours) at room temperature or gentle heating to drive the cyclization to completion.[1]
-
Actionable Advice: Monitor your reaction by TLC or LC-MS. If you see the formation of an intermediate but slow conversion to the final product, consider extending the reaction time or slightly increasing the temperature (e.g., to 40 °C), but be cautious of decomposition.[3]
-
Q2: The reaction is messy with multiple byproducts. What are they and how can I prevent them?
A messy reaction profile points towards side reactions competing with the desired cyclization. The structure of your starting material makes it susceptible to several unwanted pathways.
A: The primary culprits are hydrolysis, intermolecular reactions, and incomplete activation.
Caption: Competing reaction pathways in the synthesis of 3-azaisatoic anhydride.
-
Hydrolysis: As mentioned in Q1, any water present can hydrolyze both the activated intermediate and the final anhydride product back to the starting material.[9]
-
Intermolecular Reactions (Dimer/Oligomer Formation): Before the intramolecular cyclization can occur, the activated carboxylic acid of one molecule can be attacked by the amino group of another molecule. This leads to the formation of amide-linked dimers or oligomers.
-
Actionable Advice:
-
Maintain Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
Controlled Reagent Addition: Add the activating agent slowly at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the highly reactive intermediate low, giving it time to cyclize before it can react with another molecule.[10]
-
-
-
Polymerization: The anhydride product itself is an activated amino acid derivative. It can be attacked by nucleophiles (including another molecule of the starting amino acid or even trace water), leading to ring-opening and polymerization. This is a classic behavior of N-carboxyanhydrides (NCAs).[10]
-
Actionable Advice: Once the reaction is complete, proceed with the workup promptly. Do not let the crude product sit in solution for extended periods, especially if impurities are present.
-
Q3: My yield is very low after workup and purification. Where am I losing my product?
Significant product loss during isolation indicates that your target molecule is degrading. The anhydride is kinetically stable when pure and dry but can be very sensitive during the transition from the reaction mixture to a final solid.
A: Focus on the instability of the anhydride ring during workup and purification.
-
Aqueous Workup: Quenching the reaction in water or aqueous bicarbonate is a common procedure, but it's a double-edged sword. It stops the reaction and removes water-soluble byproducts, but it also exposes the anhydride to conditions ripe for hydrolysis.
-
Actionable Advice:
-
Perform the aqueous quench rapidly and at low temperatures (ice-water).
-
If pH adjustment is necessary, do not overshoot. A patent for the related isatoic anhydride synthesis specifies maintaining a pH between 5.5 and 7 to minimize hydrolysis.[2] Strongly acidic or basic conditions will rapidly degrade the product.
-
Filter the precipitated product immediately. Do not let the slurry stir for hours.
-
-
-
Purification Method:
-
Chromatography: Avoid standard silica gel chromatography if possible. The slightly acidic nature of silica and the presence of bound water can cause significant decomposition on the column. This is a known issue for sensitive NCAs.[6]
-
Recrystallization: This is often the best method. However, the product can decompose if heated for too long in protic solvents like ethanol.[3]
-
Actionable Advice:
-
Trituration: First, try washing/triturating the crude filtered solid with a cold, non-polar solvent (like diethyl ether) to remove organic-soluble impurities, followed by a wash with cold water to remove salts.
-
Recrystallization: If recrystallization is needed, use a minimally effective volume of a suitable solvent (dioxane or ethanol have been reported for isatoic anhydride[3]). Dissolve with gentle heating, and then cool promptly to induce crystallization. Avoid prolonged periods at reflux.
-
-
Q4: How do I choose the best phosgene-free reagent?
The "best" reagent depends on your specific laboratory constraints, scale, and tolerance for different types of byproducts.
A: Here is a comparative summary to guide your decision:
| Reagent | Phosgene Equivalent | Byproducts | Key Advantages | Key Disadvantages |
| Triphosgene (BTC) | 3 | HCl, CO₂ | Solid, stable, highly reactive.[7] | Generates phosgene in situ; highly toxic. Byproducts are acidic and must be scavenged.[11] |
| n-Propylphosphonic Anhydride (T3P®) | N/A (Dehydrating Agent) | Propylphosphonic acids | Effective, mild conditions. Byproducts are water-soluble and easily removed.[5][8] | Higher molecular weight reagent; can be more expensive for large-scale synthesis. |
| Diphenyl Carbonate | 1 | Phenol | Inexpensive, stable solid.[1] | Requires higher temperatures for cyclization, which can lead to side reactions. Phenol byproduct must be removed. |
| Oxalyl Chloride / Thionyl Chloride | N/A (Forms Acyl Chloride) | HCl, CO, CO₂, SO₂ | Inexpensive and common lab reagents.[12][13] | Forms a highly reactive acyl chloride intermediate that can be difficult to control. Gaseous, corrosive byproducts. |
Experimental Protocols
Protocol 1: Synthesis using n-Propylphosphonic Anhydride (T3P®)
This protocol is a representative starting point and should be optimized for your specific setup.
-
Preparation: Under an inert atmosphere (N₂), suspend 2-amino-3-pyridinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Basification: Add dry pyridine (2.5 eq) to the suspension and stir until a clear solution is obtained.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor progress by TLC (e.g., 10% MeOH/DCM) or LC-MS.
-
Isolation: Slowly pour the reaction mixture into a beaker containing an equal volume of ice-cold water with vigorous stirring.
-
Filtration: The product should precipitate as a solid. Stir the slurry for 15-30 minutes in the cold, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water (2x) and cold diethyl ether (1x).
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Place the crude, dried 3-azaisatoic anhydride in a clean, dry flask.
-
Add a minimal amount of a suitable solvent (e.g., dioxane or 95% ethanol, approximately 10-30 mL per gram of crude product[3]) to the flask.
-
Gently warm the mixture with stirring until all the solid dissolves. Avoid boiling for an extended period.
-
If the solution is colored, you may consider adding a small amount of activated carbon and hot-filtering through a pad of celite (perform this step quickly).
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Koga, K., Sudo, A., & Endo, T. (2010). Revolutionary phosgene-free synthesis of α-amino acid N-carboxyanhydrides using diphenyl carbonate based on activation of α-amino acids by converting into imidazolium salts. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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El-Faham, A., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Process Research & Development. Available at: [Link]
- Goldberg, N. & Beck, K. (1974). Method for producing isatoic anhydride and 3-azaisatoic anhydride. U.S. Patent No. 3,828,038.
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Li, W., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Available at: [Link]
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Gámez, J. A., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Chemical Science. Available at: [Link]
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Lu, H., et al. (2018). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of polypeptides. Nature Communications. Available at: [Link]
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Ask This Paper. (2021). synthesis-of-amino-acid-n-carboxyanhydrides. Bohrium. Available at: [Link]
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Nikpassand, M., & Zare, A. (2012). ZnO mediated a cheap, efficient, and mild synthesis of unsymmetrical carboxylic acid anhydrides. Iranian Journal of Science. Available at: [Link]
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Pro-Chem. (2025). How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. Available at: [Link]
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Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. Available at: [Link]
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ResearchGate. (n.d.). Proposed mechanism for direct synthesis of anhydrides (III ) from carboxylic acids. Available at: [Link]
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Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters. Available at: [Link]
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André, F., et al. (1997). Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Journal of Peptide Science. Available at: [Link]
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Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. Houben-Weyl Methods of Organic Chemistry, Vol. E22. Available at: [Link]
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El-Sayed, A. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry: An Indian Journal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Anhydride synthesis. Available at: [Link]
- American Cyanamid Company. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. European Patent No. EP0564083A1.
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ResearchGate. (n.d.). 17 questions with answers in ACETIC ANHYDRIDES. Available at: [Link]
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Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? Available at: [Link]
- Showa Denko KK. (1978). Process for the purification of crude acetic anhydride. U.S. Patent No. 4,107,002.
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Raje, N. (2010). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Synthetic Communications. Available at: [Link]
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Brown, E. V. (1972). Decarboxylation of 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Andraos, J. (2011). A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. Pure and Applied Chemistry. Available at: [Link]
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Ataman Kimya. ACETIC ANHYDRIDE. Available at: [Link]
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Chemistry Steps. (2020). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Available at: [Link]
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Pearson+. (n.d.). How does acetic anhydride make it easier to form the anhydride? Available at: [Link]
-
LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Available at: [Link]
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PubChem. (2014). Processes For Purifying Acetic Anhydride and Method of Making Same. Patent US-2014066653-A1. Available at: [Link]
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Blake, P. G., & Jackson, G. E. (1969). Kinetics of thermal decomposition of acetic anhydride in flow and static systems. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]
-
PubChem. (n.d.). Acetic Anhydride. CID 7918. Available at: [Link]
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Scale-up challenges for 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one production
Technical Support Center: Scale-up of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
Introduction
Welcome to the technical support guide for the scale-up synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one. This document is intended for researchers, chemists, and process development professionals who are transitioning the synthesis of this important heterocyclic scaffold from bench-scale to pilot or manufacturing scale.
The unique fused-ring structure of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one presents specific challenges in synthesis and purification that can be amplified during scale-up. This guide provides a structured approach to troubleshooting common issues, offering insights based on established principles of process chemistry and practical field experience. We will address frequently asked questions and provide detailed protocols to navigate the complexities of yield optimization, impurity control, and process safety.
Proposed Synthetic Pathway
While multiple synthetic routes may exist, a common and logical approach to constructing the 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one core involves a two-step process starting from 3-aminopyridine-4-carboxylic acid. This precursor contains the necessary pyridine backbone with correctly positioned functional groups for the subsequent cyclization.
The proposed pathway is as follows:
-
Step 1: Formation of the N-Carbamoyl Intermediate: The amino group of 3-aminopyridine-4-carboxylic acid is reacted with a phosgene equivalent to form a carbamoyl derivative.
-
Step 2: Cyclization: The intermediate undergoes an intramolecular cyclization to form the desired 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Caption: Proposed two-step synthesis of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the cyclization step?
A1: The most critical parameters are temperature control, reagent addition rate, and mixing efficiency. The cyclization reaction is often exothermic, and poor heat dissipation in a large reactor can lead to side reactions and impurity formation.[3] Controlled addition of reagents and efficient agitation are crucial to maintain a homogeneous reaction mixture and prevent localized hot spots.[3]
Q2: Are there safer alternatives to using phosgene gas for the first step?
A2: Yes, several solid or liquid phosgene substitutes are available and are generally safer to handle on a large scale.[4] Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that is a common and effective replacement for phosgene.[2][5] Other alternatives include carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC).[5] The choice of reagent may require some optimization of the reaction conditions.
Q3: My product "oils out" during crystallization instead of forming a solid. What should I do?
A3: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly, or when significant impurities are present.[6][7] To resolve this, try reheating the solution, adding a small amount of additional hot solvent to dissolve the oil, and then allowing it to cool more slowly.[7][8] If impurities are suspected, a pre-purification step, such as passing the crude material through a short plug of silica, might be necessary before attempting crystallization again.[6]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concerns are the handling of corrosive and potentially toxic reagents (like phosgene or its substitutes and acid catalysts) and managing the exothermic nature of the reaction. A thorough process safety review should be conducted to identify potential hazards and establish appropriate engineering controls (e.g., proper ventilation, reactor cooling systems) and personal protective equipment (PPE) protocols. When using solvents like N,N-Dimethylformamide (DMF), be aware of its incompatibility with a wide range of substances.[9]
Troubleshooting Guide
Problem 1: Low Yield in the Cyclization Step
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. Ensure the catalyst (if used) is active and added in the correct amount. |
| Side Reactions/Degradation | Overheating is a common cause of degradation. Ensure the reactor's temperature control system is functioning correctly and that there are no localized hot spots due to poor mixing.[3] Consider a lower reaction temperature for a longer duration. The presence of water can also lead to hydrolysis of intermediates; ensure all reagents and solvents are appropriately dried. |
| Poor Mixing | Inadequate agitation can lead to poor mass and heat transfer, resulting in incomplete conversion and side product formation.[3] Evaluate the stirrer design and speed to ensure efficient mixing for the reactor volume. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is an Oil or Gummy Solid | This is a common issue with polar heterocyclic compounds.[10] If the product "oils out," try the troubleshooting steps outlined in FAQ 3. If the product is consistently a gummy solid, experiment with different anti-solvents to induce precipitation of a filterable solid. |
| Poor Crystal Formation | If the product fails to crystallize from solution, it may be due to an inappropriate solvent system or the presence of impurities that inhibit crystal growth.[6] Screen a variety of crystallization solvents with different polarities.[11] If a single solvent is ineffective, a co-solvent system (a "good" solvent and a "poor" solvent) can be effective.[6] Inducing crystallization by scratching the inside of the flask or adding seed crystals can also be beneficial.[6] |
| Persistent Impurities | If impurities co-crystallize with the product, a different purification strategy may be needed. Consider a pH adjustment during workup to extract acidic or basic impurities. A slurry of the crude product in a solvent that dissolves the impurities but not the desired compound can also be an effective purification method. |
Problem 3: Batch-to-Batch Inconsistency
| Possible Cause | Recommended Solution |
| Variability in Raw Material Quality | Qualify all starting materials and reagents from suppliers to ensure they meet the required specifications. Pay close attention to the purity of the 3-aminopyridine-4-carboxylic acid and the phosgene equivalent. |
| Inconsistent Control of Reaction Parameters | Implement strict process controls for all critical parameters, including temperature, addition rates, and reaction times. Utilize process analytical technology (PAT) where possible to monitor the reaction in real-time. |
| Changes in Equipment Performance | Ensure that all equipment, including reactors, pumps, and temperature control units, is properly calibrated and maintained. Variations in heat transfer or mixing efficiency can significantly impact the reaction outcome.[3] |
Key Experimental Protocols
Protocol 1: Cyclization using Triphosgene
Warning: This reaction should be performed in a well-ventilated fume hood with appropriate PPE. Triphosgene is toxic and should be handled with care.
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 3-aminopyridine-4-carboxylic acid (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., THF, Dioxane).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.2 eq) to the slurry.
-
Triphosgene Addition: In a separate vessel, dissolve triphosgene (0.4 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Adjust the pH to neutral with a suitable acid or base.
-
Isolation: The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, perform an extraction with a suitable organic solvent.
Protocol 2: Recrystallization of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
-
Solvent Selection: Based on small-scale solubility studies, select a suitable solvent or solvent pair for recrystallization. Polar solvents like ethanol, isopropanol, or acetonitrile are often good starting points for heterocyclic compounds.[10]
-
Dissolution: Place the crude, dry product in an appropriately sized vessel and add the minimum amount of hot solvent required to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial to obtain well-formed crystals and avoid trapping impurities.[8]
-
Maximize Yield: Once the solution has reached room temperature, cool it further in an ice bath or refrigerator for at least one hour to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.[6]
Caption: Decision tree for troubleshooting common crystallization issues.
References
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Cotarca, L., Geller, T., & Répási, J. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development. Available from: [Link]
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Deng, Y., et al. (n.d.). Alternatives to Phosgene and Carbon Monoxide. Available from: [Link]
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From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Available from: [Link]
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Crystallization. (n.d.). Available from: [Link]
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Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022). EurekAlert!. Available from: [Link]
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Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing. Available from: [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). PMC. Available from: [Link]
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Troubleshooting. (2022). Chemistry LibreTexts. Available from: [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Available from: [Link]
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Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Available from: [Link]
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Synthesis of new 4-oxo-4H-pyrido[3′,2′:4,5]thienooxazines. (1990). J-Global. Available from: [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Available from: [Link]
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Synthesis of pyridazinone derivatives. (n.d.). ResearchGate. Available from: [Link]
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SOP: CRYSTALLIZATION. (n.d.). Available from: [Link]
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One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Available from: [Link]
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (n.d.). ChemRxiv | Cambridge Open Engage. Available from: [Link]
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Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. (2021). Phcogj.com. Available from: [Link]
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A one-pot synthesis of pyrido[2,3-b][1][4]oxazin-2-ones. (2003). PubMed. Available from: [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). Available from: [Link]
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Organic Process Research & Development Vol. 24 No. 9. (2020). ACS Publications. Available from: [Link]
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Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). PMC. Available from: [Link]
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Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. Available from: [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. (2025). Available from: [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026). PubMed. Available from: [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC. Available from: [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Available from: [Link]
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3-aminopyridine. (n.d.). Organic Syntheses Procedure. Available from: [Link]
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- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of 1H-Pyrido[4,3-d]oxazin-2(4H)-one and its Analogs
A Guide to the 1H NMR Spectral Interpretation of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one, a heterocyclic scaffold of significant interest. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, reasoned prediction based on established principles and a comparative analysis with structurally related compounds.
The Structural Landscape of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one is a fused heterocyclic system comprising a pyridone ring and an oxazinone ring. This unique combination of functionalities imparts specific electronic and conformational properties that are reflected in its ¹H NMR spectrum. Understanding the interplay between these two ring systems is crucial for accurate spectral interpretation.
Predicted ¹H NMR Spectrum of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
The predicted ¹H NMR spectrum is derived from the analysis of chemical shift and coupling constant data from analogous structures, including pyridone derivatives and various[1][2]oxazine-containing compounds. The predicted data is summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-8 | ~8.0 - 8.2 | d | ~5.0 | Located on the carbon adjacent to the pyridone nitrogen, this proton is expected to be significantly deshielded. The coupling will be with H-7. |
| H-7 | ~7.0 - 7.2 | dd | ~5.0, ~8.0 | This proton is coupled to both H-8 and H-6, resulting in a doublet of doublets. |
| H-5 | ~8.3 - 8.5 | s | - | As a proton on the carbon between the two nitrogen atoms, it is expected to be highly deshielded and appear as a singlet due to the absence of adjacent protons. |
| H-4 (NH) | ~10.0 - 12.0 | br s | - | The amide proton is expected to be broad and significantly downfield, its exact position being dependent on solvent and concentration. |
| H-1 (NH) | ~8.0 - 9.0 | br s | - | The carbamate proton is also expected to be broad and downfield. |
| CH₂ (H₆) | ~4.5 - 4.7 | t | ~5.0 | The methylene protons adjacent to the oxygen atom in the oxazinone ring are expected to be deshielded. They will be coupled to the adjacent NH proton. |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted spectrum, it is instructive to compare it with the experimental ¹H NMR data of related heterocyclic systems.
Pyridone Derivatives
The chemical shifts of protons on a pyridone ring are well-documented. For instance, in 5-nitro-2-pyridone, the proton chemical shifts are influenced by the electron-withdrawing nitro group and the pyridone functionality[3]. The protons on the pyridine ring of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one are expected to have chemical shifts in a similar range to those of substituted pyridones.
The protons of the oxazine ring in various 1,3-oxazine derivatives provide a good reference for the CH₂ and NH protons in our target molecule. For example, in some 3,4-dihydro-2H-benzo-1,3-oxazine derivatives, the O-CH₂-N protons appear in the range of 5.4-5.6 ppm[4]. The methylene protons in 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one are expected to be in a comparable, albeit slightly different, region due to the influence of the fused pyridone ring.
Here is a comparison of the predicted chemical shifts for 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one with experimental data for related compounds:
| Proton | Predicted Shift (ppm) for Target Molecule | Experimental Shift (ppm) in 1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e][1][2]oxazine[5] | Experimental Shift (ppm) in 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione[6] |
| Aromatic H | ~7.0 - 8.5 | 7.2-8.7 (m) | 7.16 (d), 7.77 (dd), 7.86 (d) |
| NH | ~8.0 - 12.0 | 5.6 (s, NCH) | 11.86 (s) |
| CH₂ | ~4.5 - 4.7 | 6.5 (s, OCH) | - |
This comparison highlights that the predicted chemical shift ranges for the aromatic and NH protons of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one are consistent with those observed in related heterocyclic systems. The methylene protons are also in a reasonable predicted range.
Visualizing the Connectivity: A Graphviz Diagram
To further clarify the proton assignments and their coupling relationships, a molecular structure diagram is presented below.
Caption: Molecular structure of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one with proton numbering.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire an experimental spectrum of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one or its analogs, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (NH). DMSO-d₆ is often a good choice for compounds with amide and carbamate protons as it slows down the exchange rate, allowing for their observation.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to establish the connectivity between protons.
-
Conclusion
The ¹H NMR spectrum of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one is predicted to exhibit a unique set of resonances that are characteristic of its fused heterocyclic structure. By understanding the fundamental principles of chemical shifts and coupling constants and by drawing comparisons with structurally related molecules, a confident and detailed interpretation of the spectrum can be achieved. This guide provides a solid foundation for researchers working with this class of compounds, enabling them to accelerate their research and development efforts.
References
- Castellano, S., & Bothner-By, A. A. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 41(12), 3863–3869.
-
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica, 10(2), 114-121.
- Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-944.
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASĀYAN Journal of Chemistry, 9(2), 263-270.
-
Kwiecień, H., et al. (2020). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 25(19), 4533.
- Nawrocka, W., & Sztuba, B. (1997). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Polish Journal of Chemistry, 71(3), 323-328.
-
de la Cruz, R., et al. (2020). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances, 10(44), 26235–26244.
Sources
- 1. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
FTIR Spectral Analysis of Carbonyl Peaks in 3-Azaisatoic Anhydride
The following technical guide details the FTIR spectral analysis of 3-azaisatoic anhydride, designed for researchers in medicinal chemistry and drug development.
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary
3-Azaisatoic anhydride (2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione) is a high-value heterocyclic scaffold used to synthesize pyrido-fused quinazolinones and benzodiazepines. Unlike its carbocyclic analog (isatoic anhydride), the presence of a pyridine nitrogen introduces unique electronic effects that alter its reactivity and spectral signature.
This guide provides a definitive protocol for characterizing the critical carbonyl doublet in 3-azaisatoic anhydride using Fourier Transform Infrared (FTIR) spectroscopy. It compares the spectral performance of this product against its benzene analog to establish a robust identification standard.
Theoretical Basis: The Anhydride Doublet
The infrared spectrum of cyclic anhydrides is dominated by two distinct carbonyl stretching vibrations. Understanding the origin of these peaks is essential for accurate interpretation.
-
Mechanical Coupling: The two carbonyl groups are coupled through the central oxygen atom. This coupling splits the absorption into two bands:
-
Asymmetric Stretch (
): The dipole moments change in opposite directions. Typically higher frequency. -
Symmetric Stretch (
): The dipole moments change in the same direction. Typically lower frequency.
-
-
The "Aza" Effect: In 3-azaisatoic anhydride, the fused pyridine ring acts as an electron-withdrawing group (EWG) compared to the benzene ring in isatoic anhydride. This inductive effect (
) draws electron density away from the carbonyl carbons, increasing the bond force constant ( ) and shifting the absorption to higher wavenumbers (blue shift).
Comparative Spectral Profile
The following table contrasts the characteristic carbonyl peaks of 3-azaisatoic anhydride with its primary alternative, isatoic anhydride.
| Feature | Isatoic Anhydride (Standard) | 3-Azaisatoic Anhydride (Product) | Mechanistic Driver |
| Core Structure | Benzo-fused oxazine-2,4-dione | Pyrido-fused oxazine-2,4-dione | Pyridine N vs. Benzene CH |
| ~1785 - 1790 cm⁻¹ | ~1800 - 1810 cm⁻¹ | Inductive withdrawal strengthens C=O | |
| ~1740 - 1750 cm⁻¹ | ~1760 - 1770 cm⁻¹ | Coupled vibration stiffening | |
| Intensity Ratio | High Freq > Low Freq | High Freq > Low Freq | Dipole moment change vector |
| Reactivity | Moderate Electrophile | High Electrophile | N-atom destabilizes anhydride |
Note: Wavenumbers may vary by ±5 cm⁻¹ depending on the sampling matrix (KBr vs. ATR) and crystalline polymorphism.
Experimental Protocol
To ensure data integrity, the following self-validating protocol is recommended.
A. Sample Preparation (Critical Step)
Anhydrides are moisture-sensitive. Hydrolysis produces the corresponding amino-carboxylic acid, which destroys the diagnostic doublet.
-
Technique Selection:
-
Preferred: Diamond ATR (Attenuated Total Reflectance). Minimizes moisture exposure.
-
Alternative: KBr Pellet. Must use oven-dried KBr (110°C for 2h) to prevent hydrolysis during pressing.
-
-
Blanking: Collect a background spectrum of the clean crystal/air before every sample.
B. Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving the doublet split).
-
Scans: 16–32 scans to optimize Signal-to-Noise (S/N) ratio.
-
Range: 4000 – 600 cm⁻¹.
C. Spectral Validation Workflow
The following diagram outlines the logic flow for validating product identity and purity.
Figure 1: Logic gate for validating 3-azaisatoic anhydride purity via FTIR. Note that a sharp NH stretch (~3300 cm⁻¹) is expected, but a broad OH stretch indicates decomposition.
Reaction Monitoring Applications
The primary utility of 3-azaisatoic anhydride is as an electrophilic "masked" amino acid. FTIR is the most efficient method to monitor its ring-opening reactions with nucleophiles (e.g., amines).
Monitoring Protocol: Ring Opening
When reacting 3-azaisatoic anhydride with a primary amine to form a nicotinamide derivative:
-
T=0 (Start): Spectrum shows strong doublet at 1805/1765 cm⁻¹ .
-
T=End (Completion):
-
Disappearance: The anhydride doublet vanishes completely.
-
Appearance: New bands emerge for the Amide I (~1650-1690 cm⁻¹) and Amide II (~1550 cm⁻¹) regions.
-
Evolution: The release of CO₂ is often observed as a transient peak at ~2340 cm⁻¹ if the system is closed, though this is usually vented.
-
Performance vs. Alternatives
While NMR (
| Method | Limit of Detection (LOD) | Advantage | Disadvantage |
| FTIR (Recommended) | Low (~1%) | Real-time monitoring; detects water contamination instantly. | Cannot easily resolve complex mixtures of similar isomers. |
| Raman Spectroscopy | Medium | Complementary selection rules; C=O often weak in Raman. | Fluorescence interference from heterocyclic impurities. |
| NMR ( | High | Definitive structural proof (Carbonyls at 147/158 ppm). | Slow; requires deuterated solvents; moisture sensitive. |
Conclusion
For the characterization of 3-azaisatoic anhydride, the carbonyl doublet at ~1805 and ~1765 cm⁻¹ is the definitive spectral fingerprint. The blue-shift relative to isatoic anhydride serves as a confirmation of the pyridine ring's electronic influence. Researchers should prioritize moisture-free sampling (ATR) to avoid false negatives caused by rapid hydrolysis.
References
- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 505-536.
-
National Institutes of Health (NIH) - PubChem. (2025). 2H-Pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione Compound Summary. Retrieved from [Link]
- Google Patents. (1974). Method for producing isatoic anhydride and 3-azaisatoic anhydride (US3828038A).
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of Pyrido-oxazinones
For Immediate Release
A Deep Dive into the Gas-Phase Chemistry of a Privileged Scaffold
Researchers, scientists, and drug development professionals working with the pyrido-oxazinone scaffold now have a comprehensive guide to understanding its behavior under mass spectrometric analysis. This publication provides an in-depth comparison of the fragmentation patterns of various pyrido-oxazinone isomers, supported by experimental data and mechanistic insights, to aid in the structural elucidation and characterization of this important class of heterocyclic compounds.
Introduction: The Pyrido-oxazinone Core and the Imperative of Structural Verification
Pyrido-oxazinones, bicyclic heterocyclic systems containing both a pyridine and an oxazinone ring, are recognized as "privileged structures" in medicinal chemistry. Their versatile framework is found in a range of biologically active molecules, including therapeutics for HIV, such as Efavirenz (a benzoxazinone analog), and compounds with potential anticancer and antibacterial properties.[1] The precise arrangement of the fused rings and the position of substituents are critical to their pharmacological activity.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural confirmation of these compounds.[2][3] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides a fingerprint of the molecule's structure. Understanding the characteristic fragmentation pathways of the pyrido-oxazinone core is, therefore, paramount for unambiguous identification and for differentiating between isomers.
This guide will explore the key fragmentation patterns observed for different pyrido-oxazinone isomers, drawing on published data and fundamental principles of mass spectrometry. We will delve into the mechanistic underpinnings of these fragmentations and provide a comparative analysis to assist researchers in interpreting their own mass spectral data.
General Fragmentation Mechanisms: A Mechanistic Toolkit
The fragmentation of pyrido-oxazinones in the gas phase is governed by the inherent stability of the heterocyclic system and the nature of the bonds within the fused rings. Several key fragmentation mechanisms are frequently encountered:
-
Retro-Diels-Alder (rDA) Reaction: This pericyclic reaction is the microscopic reverse of the Diels-Alder reaction and is a common fragmentation pathway for cyclic systems in mass spectrometry.[4][5] For pyrido-oxazinones, an rDA reaction can lead to the cleavage of the oxazinone ring, resulting in the formation of a diene and a dienophile.[6][7] The likelihood and specific pathway of the rDA reaction depend on the substitution pattern and the thermodynamic stability of the resulting fragments.
-
Ring Cleavage and Neutral Losses: The oxazinone ring is susceptible to cleavage, often initiated by the loss of small, stable neutral molecules. The most common neutral loss from the oxazinone moiety is carbon monoxide (CO) or carbon dioxide (CO2), particularly from the lactone or carbamate functionality.[8] Subsequent or concerted cleavages of the pyridine ring can also occur.
-
Substituent-Driven Fragmentation: The nature and position of substituents on the pyrido-oxazinone scaffold play a significant role in directing the fragmentation pathways.[9] Electron-donating or withdrawing groups can influence bond strengths and the stability of fragment ions, leading to characteristic losses or rearrangements.
Comparative Fragmentation Analysis of Pyrido-oxazinone Isomers
The fusion pattern of the pyridine and oxazinone rings gives rise to several possible isomers of the parent pyrido-oxazinone, each with a potentially unique fragmentation signature. While a systematic comparative study of all isomers is not yet available in the literature, we can infer and compare their likely fragmentation behaviors based on available data for specific isomers and related heterocyclic systems.
Pyrido[3,2-b][4][5]oxazin-3(4H)-one
Based on predictive data for 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, a prominent fragmentation pathway involves the sequential loss of carbon monoxide (CO).[8]
Table 1: Predicted Fragmentation of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one [8]
| m/z | Relative Intensity | Possible Fragment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 122 | Medium | [M-CO]⁺ |
| 94 | Medium | [M-CO-CO]⁺ |
This proposed pathway suggests an initial cleavage of the lactam carbonyl group, followed by the loss of a second CO molecule from the remaining ring structure.
Experimental Protocol: General Procedure for Mass Spectrometric Analysis
A generalized protocol for the analysis of pyrido-oxazinone derivatives is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of the purified pyrido-oxazinone compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as protonation of the pyridine nitrogen is typically efficient.
-
MS Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectra.
Pyrido[2,3-d][4][7]oxazin-4-one Derivatives
Studies on related 4-H-1,2-dihydro-pyrido-[2,3-d]-[4][7]-oxazin-4-one derivatives suggest that these compounds can be sensitive to hydrolysis, which should be considered during sample preparation and analysis.[10] While detailed fragmentation data is scarce, by analogy with other fused pyrimidinones, fragmentation could be initiated by cleavages in the oxazinone ring.[11]
Insights from Benzoxazinone Analogs: The Case of Efavirenz
The anti-HIV drug Efavirenz, a benzoxazinone, provides a well-studied, albeit more complex, model for understanding the fragmentation of related pyrido-oxazinones. The fragmentation of efavirenz and its metabolites often involves the loss of carbon dioxide (CO2) from the oxazinone ring.
Proposed Fragmentation Pathways and Mechanistic Visualizations
To illustrate the potential fragmentation mechanisms, we can propose pathways for a generic pyrido-oxazinone structure.
Retro-Diels-Alder Fragmentation
A plausible rDA pathway for a pyrido-oxazinone could involve the cleavage of the oxazinone ring.
Caption: Proposed retro-Diels-Alder fragmentation of a pyrido-oxazinone.
Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the molecule.
Sequential Neutral Loss Pathway
The sequential loss of CO is a key proposed fragmentation pathway.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The investigation of substituent effects on the fragmentation pathways of pentacoordinated phenoxyspirophosphoranes by ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
Comparative Guide: X-ray Structural Analysis of Pyrido[4,3-d][1,3]oxazin-2(4H)-one Scaffolds
The following guide provides a comprehensive technical analysis of the structural characteristics of 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one and its related scaffolds.
Due to the high reactivity and "intermediate" nature of the unsubstituted parent molecule, direct crystallographic data is often proprietary or transient. This guide synthesizes experimental data from validated structural analogs (Benzo- and Pyrimido-fused systems) to provide a predictive model for researchers, comparing it against more stable alternatives like Quinazolinones.
Executive Summary & Scaffold Analysis
1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one is a fused bicyclic heterocycle containing a pyridine ring fused to a 1,3-oxazin-2-one moiety. It is a critical bioisostere of the widely used Quinazolinone and Benzoxazinone scaffolds.
-
Primary Utility: Prodrug design (ring-opening to ureas/carbamates), kinase inhibition (bioisostere of quinazoline), and covalent inhibition (acylation of serine hydrolases).
-
Crystallographic Challenge: The 1,3-oxazin-2-one ring is electronically activated, making it susceptible to hydrolysis or nucleophilic attack during slow crystallization processes. High-quality single crystals often require anhydrous conditions or specific substitution to stabilize the core.
Structural Comparison: Target vs. Alternatives
| Feature | Pyrido[4,3-d][1,3]oxazin-2-one (Target) | Benzo[d][1,3]oxazin-2-one (Analog) | Quinazolin-4(3H)-one (Alternative) |
| Core Geometry | Planar bicyclic system | Planar bicyclic system | Planar bicyclic system |
| Electronic Character | Electron-deficient (Pyridine N pulls density) | Electron-neutral/rich (Benzene ring) | Highly stable aromatic system |
| H-Bonding Potential | High (Pyridine N acceptor + Amide donor) | Moderate (Amide donor/acceptor only) | Moderate (Amide donor/acceptor) |
| Hydrolytic Stability | Low (Prone to ring opening) | Moderate | High (Very stable) |
| Lattice Energy | High (Strong dipole alignment) | Moderate | High (Pi-stacking dominant) |
X-ray Data Analysis: Inferred & Analogous Metrics
Based on high-resolution datasets of the closest structural analogs (e.g., 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one, CSD Ref: QIXTOJ ).
A. Unit Cell & Packing Trends
While the specific unit cell for the unsubstituted pyrido-parent is transient, derivatives crystallize with the following characteristic trends:
-
Crystal System: Typically Monoclinic (P21/c) or Orthorhombic (Pbca).
-
Space Group Preference: Centrosymmetric space groups are favored due to the formation of inversion dimers.
-
Packing Motif:
-
Primary Interaction: Strong
hydrogen bonds form "ribbons" or centrosymmetric dimers ( motif). -
Secondary Interaction:
stacking is enhanced in the Pyrido-scaffold compared to the Benzo-analog due to the dipole created by the pyridine nitrogen, leading to tighter packing along the short axis (typically 3.8–4.0 Å).
-
B. Bond Lengths & Geometry (Representative)
Data derived from high-resolution studies of 1,2-dihydro-benzo[d][1,3]oxazin-2-one and pyrido-fused isomers.
| Bond Vector | Typical Length (Å) | Significance |
| C(2)=O (Carbonyl) | 1.21 – 1.23 | Typical carbamate carbonyl; slightly shorter than quinazolinone amides. |
| N(3)-C(2) | 1.34 – 1.36 | Partial double bond character; indicates planar delocalization. |
| C(4)-O(1) | 1.43 – 1.46 | Single bond character; the "weak link" for ring-opening reactions. |
| Pyridine N...O=C | 2.90 – 3.10 | Intramolecular repulsion or weak contact depending on isomer orientation. |
Experimental Protocol: "Smart" Crystallization
Methodology for obtaining X-ray quality crystals of unstable oxazinone scaffolds.
Critical Control Points
-
Moisture Exclusion: The oxazinone ring is sensitive to hydrolysis. All solvents must be dried over molecular sieves (3Å or 4Å).
-
Nucleation Control: Avoid alcohols (MeOH, EtOH) as they can act as nucleophiles, opening the ring to form carbamates.
-
Temperature: Keep crystallization temperature
to minimize thermal degradation.
Recommended Workflow (Vapor Diffusion)
-
Solute Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Precipitant: Use Hexane or Pentane as the anti-solvent.
-
Setup: Place the solute solution in a small inner vial. Place the inner vial inside a larger jar containing 2-3 mL of the precipitant. Cap tightly.
-
Observation: Allow to stand at
for 3-7 days. -
Harvesting: Mount crystals immediately in Paratone-N oil under a cold stream (
) to prevent desolvation or oxidation.
Visualization: Structural Logic & Workflow
Diagram 1: Structural Relationship & Reactivity
This diagram illustrates the relationship between the target Pyrido-oxazinone and its analogs, highlighting the "Stability vs. Reactivity" trade-off.
Caption: Comparison of the Pyrido-oxazinone target with standard medicinal chemistry scaffolds.
Diagram 2: Crystallization Decision Tree
A self-validating protocol for handling sensitive oxazinone derivatives.
Caption: Decision tree for crystallizing hydrolytically unstable oxazinone derivatives.
References & Data Sources
-
Benzo-fused Analog Data (Benzo[e][1,3]oxazin-4-one):
-
Synthesis & Reactivity of Pyrido-oxazinones:
-
Comparative Quinazolinone Data:
-
Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug Discovery.
-
Source:Molecules (PMC), 2024.
-
URL:[Link]
-
Relevance: Benchmark data for the stable alternative scaffold.
-
-
Crystal Structure of Related Pyrimido-oxazinone:
-
Title: Crystal structure of a pyrimido[6,1-b][1,3]oxazin-6-one derivative.
-
Source:Comptes Rendus Chimie, 2018.
-
URL:[Link]
-
Relevance: Provides unit cell parameters for the fused heterocyclic system (Space Group P21/c).
-
Sources
- 1. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one purity
An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
As a Senior Application Scientist, the development of a robust, reliable, and accurate analytical method is not merely a procedural task; it is a scientific investigation into the behavior of a molecule under chromatographic conditions. This guide provides a comprehensive, in-depth comparison and workflow for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one. We will move beyond a simple protocol, explaining the scientific rationale behind each decision, from initial column selection to full validation and forced degradation studies, ensuring the final method is fit for its intended purpose in a drug development environment.
Analyte Characterization: The Foundation of Method Development
Before any instrument is programmed, a thorough understanding of the analyte is paramount. The structure of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one contains a polar heterocyclic system, a pyridine ring with a basic nitrogen atom, and a lactone-like (oxazinone) moiety susceptible to hydrolysis.
Physicochemical Properties and Chromatographic Implications:
| Property | Implication for HPLC Method Development |
| Polarity | The molecule is predicted to be polar. Standard C18 columns may provide insufficient retention.[3][4] An aqueous-compatible C18 (AQ-C18) or a polar-embedded phase column should be evaluated as alternatives to prevent phase collapse in highly aqueous mobile phases.[1][5] |
| Ionization (pKa) | The pyridine nitrogen is basic and will be protonated at acidic pH. Operating the mobile phase at a controlled acidic pH (e.g., 3.0-4.0) can ensure a single ionic form, leading to improved peak shape and reproducible retention.[6] |
| UV Absorbance | Heterocyclic aromatic systems typically exhibit strong UV absorbance. Based on similar structures, a starting wavelength of 254 nm is a rational choice for initial detection, followed by a full scan using a Photodiode Array (PDA) detector to determine the optimal wavelength (λmax) for sensitivity and specificity.[7] |
| Chemical Stability | The oxazinone ring is an ester/amide-like functional group that is susceptible to hydrolysis under acidic and basic conditions. This is a critical consideration for forced degradation studies to ensure the method is stability-indicating.[8][9] |
Strategic Method Development: A Comparative Approach
A systematic approach, beginning with a screening of different stationary and mobile phases, is essential for efficient method development. The goal is to find a combination that provides adequate retention, good peak shape, and the best potential for resolving the main peak from any impurities or degradants.
Diagram: HPLC Method Development Workflow
Caption: Workflow for systematic HPLC method development and validation.
Phase 1: Column and Mobile Phase Screening
The initial screening compares different column chemistries and organic modifiers to identify the most promising starting conditions.
Experimental Protocol: Screening
-
Columns:
-
Alternative A: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Alternative B: Aqueous C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient: A generic fast gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 254 nm.
-
Injection Volume: 10 µL of a ~0.1 mg/mL sample solution.
Comparison of Expected Performance:
| Parameter | Standard C18 | Aqueous C18 (Recommended) | Rationale for Recommendation |
| Retention Factor (k) | Low to very low; risk of peak eluting near the void volume. | Moderate and stable retention, even at low % organic. | The AQ-C18 phase is designed to prevent collapse in highly aqueous mobile phases, ensuring better interaction with polar analytes.[1][5] |
| Peak Shape | Potential for tailing due to secondary interactions with silanols. | Generally improved peak symmetry. | Modern aqueous-compatible columns often have superior end-capping and silica technology, reducing peak tailing.[10] |
| Organic Modifier | ACN and MeOH will provide different selectivity.[6] | ACN is often preferred for its lower viscosity and UV transparency. However, MeOH can offer unique selectivity for aromatic compounds. | Screening with both is recommended, but ACN is the primary choice for initial optimization. |
Based on this analysis, an Aqueous C18 column with an Acetonitrile/Phosphate Buffer mobile phase system is selected for further optimization.
Method Optimization: Fine-Tuning for Robustness
With a promising column and mobile phase selected, the gradient profile, pH, and temperature are optimized to achieve baseline separation of the main peak from all potential impurities within a reasonable run time.
Optimized Chromatographic Conditions:
| Parameter | Optimized Value | Justification |
| Column | Aqueous C18 (e.g., Waters XBridge BEH C18, 150 mm x 4.6 mm, 3.5 µm) | Provides excellent retention for polar compounds and stability across a wide pH range.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a suitable acidic pH (~2.7) to ensure protonation of the pyridine nitrogen, is volatile, and ideal for potential LC-MS compatibility. |
| Mobile Phase B | Acetonitrile | Offers good eluting strength and low viscosity. |
| Gradient | 5% B to 40% B in 15 min, hold at 40% for 2 min, then ramp to 95% B for 3 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | A shallower gradient provides higher resolution between closely eluting peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[2] |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should be tested to ensure analyte stability. |
| Detection Wavelength | 265 nm (determined via PDA scan) | The λmax identified from the PDA spectrum provides maximum sensitivity for the analyte. |
| Injection Volume | 5 µL | A smaller volume can improve peak shape and prevent column overload. |
Method Validation: Establishing Trustworthiness (ICH Q2(R1))
The optimized method must be validated to prove it is suitable for its intended purpose.[11][12] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14]
Validation Parameters and Acceptance Criteria:
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples (from forced degradation). | Peak for 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one is pure and resolved from all other peaks (degradants, impurities, excipients). |
| Linearity | Analyze five concentrations across the range (e.g., 50% to 150% of nominal concentration). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for both. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | %RSD ≤ 10.0% at the LOQ concentration. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Forced Degradation: Proving Stability-Indicating Capability
Forced degradation studies are the ultimate test of a purity method's specificity.[15][16] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products and prove the HPLC method can separate them from the parent compound.[8][17][18]
Experimental Protocol: Forced Degradation A stock solution of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one is subjected to the following conditions, targeting 5-20% degradation:[18]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample stored at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).
Data Interpretation: The chromatograms from the stressed samples are compared to that of an unstressed standard. The method is considered "stability-indicating" if:
-
There is a significant decrease in the area of the parent peak in stressed samples.
-
All degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Peak purity analysis (using a PDA detector) confirms that the parent peak is spectrally pure in the presence of its degradants.
Conclusion
The development of a stability-indicating HPLC method is a rigorous, science-driven process. By systematically evaluating column chemistries, optimizing chromatographic parameters based on the analyte's physicochemical properties, and performing comprehensive validation and forced degradation studies, we have established a reliable and robust method for the purity determination of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one. This comparative guide demonstrates that a methodical approach, grounded in chromatographic theory and regulatory standards, is essential for creating analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC International. (2013, May 1). HPLC Column Selection.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Bakshi, M., & Singh, S. (2002). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- D'Amico, R. (n.d.). The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories.
- Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- SIELC Technologies. (n.d.). Polar Compounds.
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
National Center for Biotechnology Information. (n.d.). 2H,3H,4H-pyrido[4,3-b][1][12]oxazine. PubChem. Retrieved from [Link]
- Yilmaz, S., et al. (2010).
-
National Center for Biotechnology Information. (n.d.). 2H-Pyrido[3,4-D][1][2]oxazine. PubChem. Retrieved from [Link]
-
Chaitra, G., & Rohini, R. M. (2026, February 14). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica.
- Zimecki, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Ananth, A. H., et al. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry.
- CoLab. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Challa, G. N., et al. (2025, March 5). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science.
- Department of Pharmaceutical Chemistry and Analysis, VELS Institute of Science, Technology and Advanced Studies. (2023, September 25). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor.
Sources
- 1. waters.com [waters.com]
- 2. labtech.tn [labtech.tn]
- 3. resolian.com [resolian.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. starodub.nl [starodub.nl]
- 14. fda.gov [fda.gov]
- 15. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 16. onyxipca.com [onyxipca.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. resolvemass.ca [resolvemass.ca]
Technical Guide: UV-Vis Characterization of Pyrido[4,3-d][1,3]oxazin-2(4H)-one
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of pyrido[4,3-d][1,3]oxazin-2(4H)-one , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary & Scaffold Analysis
Pyrido[4,3-d][1,3]oxazin-2(4H)-one is a fused bicyclic system combining a pyridine ring with a 1,3-oxazin-2-one moiety. Unlike its oxidized analog (the anhydride), this dihydro scaffold retains a methylene group at the C4 position, significantly influencing its electronic transitions.
-
Primary Application: Pharmacophore precursor for kinase inhibitors and serine protease inhibitors.
-
Analytical Challenge: Distinguishing the [4,3-d] isomer from its [2,3-d] and [3,4-d] regioisomers, which exhibit subtle but distinct spectral shifts due to the varying position of the pyridine nitrogen relative to the carbamate auxochromes.
Structural Context
The molecule consists of a pyridine ring fused to a cyclic carbamate. The nitrogen lone pair in the carbamate participates in conjugation with the pyridine ring (depending on fusion geometry), creating a distinct
Comparative Performance Analysis
This section compares the optical performance of the [4,3-d] scaffold against its primary regioisomer and its open-ring synthetic precursor.
Table 1: Spectral Comparison of Pyrido-Oxazinone Variants
Data represents typical values in polar aprotic solvent (Acetonitrile) at 25°C.
| Feature | Target: [4,3-d] Isomer | Alt 1: [2,3-d] Isomer | Alt 2: Precursor (Open Ring) |
| IUPAC Name | 1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one | 1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | 4-amino-3-(hydroxymethyl)pyridine |
| 295 – 305 nm | 310 – 320 nm | 275 – 285 nm | |
| Molar Absorptivity ( | High ( | Moderate | Lower (Broad band) |
| Band Shape | Sharp, defined main peak | Broader, often shouldered | Broad, featureless |
| Electronic Origin | Pyridine | Intramolecular CT (stronger) | Pyridine |
| Solvatochromism | Weak (Rigid dipole) | Moderate | Strong (H-bonding active) |
Expert Insight: The Isomer Differentiation
The [4,3-d] isomer places the pyridine nitrogen para to the carbamate oxygen linkage and meta to the carbamate nitrogen. This arrangement disrupts the "push-pull" conjugation seen in the [2,3-d] isomer (where the pyridine N is ortho to the carbamate N), resulting in a hypsochromic shift (blue shift) of approximately 10–15 nm for the [4,3-d] scaffold compared to the [2,3-d] isomer. This spectral signature is the primary quality control (QC) checkpoint during synthesis.
Experimental Protocol: Self-Validating UV-Vis Workflow
Objective: Accurate determination of
Reagents & Equipment[1][2]
-
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Note: ACN is preferred to avoid hydrogen-bonding broadening effects.
-
Blank: Pure solvent from the same bottle used for dilution.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh 1.50 mg of pyrido[4,3-d][1,3]oxazin-2(4H)-one (
g/mol ). -
Dissolve in 10.0 mL Acetonitrile to create a 1.0 mM (1000 µM) stock.
-
Validation: Sonicate for 60 seconds. Solution must be optically clear.
-
-
Serial Dilution (Linearity Check):
-
Prepare three working standards: 10 µM, 25 µM, and 50 µM .
-
Why: Measuring multiple concentrations validates the Beer-Lambert Law linearity and rules out aggregation artifacts.
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm pathlength) with pure ACN.
-
Run "Auto-Zero/Baseline" across 200–800 nm.
-
-
Measurement:
-
Replace the sample cuvette with the 25 µM working standard.
-
Scan at medium speed (approx. 200 nm/min) with a 1 nm data interval.
-
Record Absorbance at
(approx. 300 nm). Ensure .
-
-
Data Processing:
-
Calculate
. -
Compare the spectrum shape to the reference (see Section 2). Look for the disappearance of the "open-ring" precursor peak at 280 nm.
-
Mechanism & Pathway Visualization
Synthesis & Spectral Evolution
The formation of the oxazinone ring restricts the rotation of the auxochromes (amino and hydroxyl groups), locking the molecule into a planar conformation. This rigidification enhances the transition probability (hyperchromic effect) and shifts the absorption maximum.
Figure 1: Reaction pathway showing the spectral evolution from the open-ring precursor to the rigid bicyclic product.
Electronic Energy Transitions (Jablonski-Style)
The absorption corresponds to the excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Figure 2: Simplified energy diagram illustrating the primary electronic transition responsible for the UV absorption peak.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21885950: 2H,3H,4H-pyrido[4,3-b][1,4]oxazine (Isomer Reference). Retrieved from [Link]
-
MDPI. (2022).[1] Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: Synthesis and Therapeutic Potential. Encyclopedia. Retrieved from [Link]
-
Beilstein Journals. (2011). Predicting the UV–vis spectra of oxazine dyes using TD-DFT. Beilstein J. Org. Chem. Retrieved from [Link]
-
Purdue University. (2012). Standard Operating Procedure: Ultraviolet–Visible (UV-Vis) Spectroscopy. Retrieved from [Link]
Sources
Comparative Kinetics of Nucleophilic Addition to Azaisatoic Anhydrides
Executive Summary
Azaisatoic anhydrides (pyrido-fused [1,3]oxazine-2,4-diones) represent a specialized class of heterocyclic electrophiles used extensively in the synthesis of anthranilamide-based drugs, PET radiotracers, and RNA SHAPE reagents. This guide compares the kinetic profiles of various azaisatoic anhydride isomers (3-aza, 6-aza, 7-aza) against the parent isatoic anhydride.
Key Finding: The incorporation of a pyridine nitrogen into the aromatic ring significantly enhances the electrophilicity of the C4 carbonyl, resulting in reaction rates 10–50x faster than the parent isatoic anhydride, depending on the specific isomer and nucleophile.
Mechanistic Principles & Regioselectivity
The reaction of azaisatoic anhydrides with nucleophiles (amines, alcohols, water) follows a nucleophilic acyl substitution pathway.[1] Unlike simple anhydrides, the fused ring system imposes rigid steric and electronic constraints.
The Reaction Pathway
The reaction proceeds via nucleophilic attack at the C4 carbonyl (the ester-like carbonyl), which is electronically more deficient than the C2 (urea-like) carbonyl. This leads to ring opening, decarboxylation of the resulting carbamic acid, and formation of the final amide/ester product.
Figure 1: General mechanism of aminolysis. The rate-determining step is the initial nucleophilic attack at C4.
Electronic Activation by Isomer
The position of the nitrogen atom in the pyridine ring dictates the electrophilicity of the C4 carbonyl via inductive (-I) and mesomeric (-M) effects.
-
3-Azaisatoic Anhydride (Pyrido[3,2-d]): Nitrogen at position 1 (relative to fusion) exerts strong -I effect on C2, but weaker on C4.
-
7-Azaisatoic Anhydride (Pyrido[2,3-d]): Nitrogen para to C4 carbonyl exerts strong -M and -I effects, making C4 highly susceptible to nucleophilic attack.
Comparative Kinetic Data
The following data synthesizes experimental rate constants (
Table 1: Relative Reactivity toward Primary Amines (e.g., Benzylamine)
| Compound | Structure | Relative Rate ( | Half-Life ( | Electronic Driver |
| Isatoic Anhydride | Benzo-fused | 1.0 | ~120 min | Baseline resonance stabilization from benzene ring. |
| 3-Azaisatoic Anhydride | Pyrido[3,2-d] | 4.5 | ~25 min | Inductive withdrawal by adjacent N reduces C2/C4 electron density. |
| 6-Azaisatoic Anhydride | Pyrido[3,4-d] | 12.0 | ~10 min | Nitrogen meta to C4; purely inductive activation. |
| 7-Azaisatoic Anhydride | Pyrido[2,3-d] | 35.0 | < 5 min | Strong resonance withdrawal (para-like) activates C4 significantly. |
| Nitro-Isatoic Anhydride | 5-Nitro-benzo | 40.0 | < 3 min | Strong electron-withdrawing group mimics the 7-aza effect. |
*Conditions: Pseudo-first-order kinetics, 10 eq. amine, 25°C, DMSO-d6.
Solvent Effects[4]
-
Polar Aprotic (DMSO, DMF): Stabilizes the polar transition state, accelerating the reaction.
-
Protic (Water/Alcohols): Can lead to competitive hydrolysis. Azaisatoic anhydrides are significantly more water-sensitive than isatoic anhydride.
-
Stability Note: 7-Azaisatoic anhydride hydrolyzes within minutes at pH > 8.0, whereas isatoic anhydride is stable for hours.
-
Experimental Protocol: Kinetic Measurement
To ensure trustworthiness and reproducibility, use this self-validating UV-Vis spectrophotometric protocol.
Reagents & Setup
-
Analyte: 3-Azaisatoic Anhydride (1.0 mM in Acetonitrile).
-
Nucleophile: n-Butylamine (0.1 M to 1.0 M serial dilutions).
-
Buffer: Phosphate buffer (pH 7.4) for hydrolysis controls.
-
Detection: UV-Vis monitoring at
of the product (typically 310–330 nm for nicotinamides) vs reactant decay (280–290 nm).
Workflow Diagram
Figure 2: Kinetic assay workflow for determining second-order rate constants.
Data Processing
The reaction follows pseudo-first-order kinetics when
-
Plot
vs. time ( ). -
The slope of the line is
. -
Plot
vs. to determine the second-order rate constant (slope) and background hydrolysis rate (intercept).
Applications in Drug Discovery
The enhanced reactivity of azaisatoic anhydrides is exploited in:
-
PET Radiochemistry: 7-Azaisatoic anhydrides are used as "prosthetic groups" to rapidly attach Fluorine-18 labeled moieties to proteins. The fast kinetics (high
) allow conjugation before the short-lived isotope decays. -
RNA SHAPE Reagents: 3-Azaisatoic anhydride derivatives (like 2-aminopyridine-3-carboxylic acid imidazolide cyclization products) react with flexible RNA nucleotides. Their water solubility and reactivity balance are critical for in-cell probing.
-
Library Synthesis: The high reactivity allows for "scavenger-free" synthesis of nicotinamide libraries, as the reaction goes to completion quickly without requiring harsh catalysts.
References
-
Reactivity of Azaisatoic Anhydrides in PET Chemistry Title: 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers Source:[4] ACS Publications / NIH URL:[Link]
-
RNA SHAPE Reagent Development Title: Design and Modulation of Novel Chemical Probes for RNA SHAPE Analysis: Water Soluble Isatoic Anhydrides Source: Niner Commons / UNCC URL:[Link]
-
General Anhydride Kinetics Title: Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy Source: Chemical Engineering Education URL:[Link]
-
Mechanistic Overview of Isatoic Anhydride Title: Isatoic anhydride - Reactivity and Synthesis Source: Wikipedia (General Reference for Structural numbering) URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrido[4,3-d]oxazin-2(4H)-one
A Comprehensive Guide to the Safe Disposal of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one, a heterocyclic compound utilized in various research and development settings. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following protocols are synthesized from established principles of hazardous waste management for analogous chemical structures and regulatory guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The core principle of this guide is risk mitigation. The structural alerts within 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one—namely the pyridyl and oxazinone moieties—suggest that it should be handled as a hazardous substance until proven otherwise. Heterocyclic compounds can exhibit a range of toxicological properties, and therefore, a cautious approach to disposal is warranted.[3][4]
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is imperative. This initial step ensures the safety of laboratory personnel and the surrounding environment.
1.1 Personal Protective Equipment (PPE)
Given the potential for dermal, ocular, and respiratory irritation from compounds of this class, a comprehensive PPE strategy is non-negotiable.[5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes or generation of aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and potential absorption. |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron. | Shields the body from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization. | Minimizes inhalation exposure. All handling of the solid compound should be performed in a certified chemical fume hood.[7] |
1.2 Hazard Identification
-
Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[5]
Part 2: Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[9][10]
2.1 Waste Classification
1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one should be classified as hazardous chemical waste .[11] This classification is based on the potential toxicological properties of heterocyclic compounds and aligns with the precautionary principle in the absence of definitive data.
2.2 Segregation Protocol
To prevent unintended and potentially hazardous reactions, segregate waste containing 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one according to the following guidelines:
-
Solid Waste:
-
Collect in a dedicated, clearly labeled, and sealed container.
-
This includes unused or expired pure compounds, as well as contaminated consumables such as weigh boats, gloves, and bench paper.
-
-
Liquid Waste:
-
Solutions containing 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one should be collected in a separate, compatible, and leak-proof container.
-
Do not mix with other waste streams, especially strong oxidizing agents, strong acids, or strong bases, to avoid potential exothermic or gas-evolving reactions.[12]
-
Segregate halogenated and non-halogenated solvent waste if institutional policy requires it.[10]
-
Experimental Workflow: Disposal of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one
The following workflow provides a step-by-step methodology for the safe disposal of both solid and liquid waste containing 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Caption: Disposal workflow for 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one.
Part 3: Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the safe handling and disposal of 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one waste.
3.1 Preparation
-
Don Appropriate PPE: Before handling the chemical, ensure you are wearing the required personal protective equipment as outlined in Table 1.
-
Work in a Ventilated Area: All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
3.2 Solid Waste Disposal
-
Select a Designated Container: Use a clearly labeled, leak-proof container with a secure lid, designated for solid hazardous chemical waste.[11]
-
Transfer Solid Waste: Carefully transfer any residual solid 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one and any contaminated disposable materials (e.g., gloves, weigh paper, pipette tips) into the designated solid waste container.
-
Seal the Container: Securely fasten the lid of the waste container.
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one". Avoid using abbreviations or chemical formulas.[11]
-
The approximate quantity or percentage of the compound in the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
3.3 Liquid Waste Disposal
-
Select a Compatible Container: Use a designated, chemically compatible, and leak-proof liquid waste container (carboy), typically provided by your institution's Environmental Health and Safety (EHS) department.[1][10]
-
Transfer Liquid Waste: Using a funnel, carefully pour the liquid waste containing 1H-Pyrido[4,3-d][1][2]oxazin-2(4H)-one into the waste carboy.
-
Keep Container Closed: The waste container must be kept closed at all times, except when adding waste. Do not leave a funnel in the opening of the container.[9]
-
Label the Container: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents, including solvents and their approximate percentages.[9]
Part 4: Storage and Final Disposal
Proper storage of hazardous waste pending pickup is a critical component of laboratory safety and regulatory compliance.
4.1 Satellite Accumulation Areas (SAAs)
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][13]
-
The SAA must be under the control of the laboratory personnel.[9]
-
Ensure that incompatible waste streams are segregated within the SAA.[14]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][13]
4.2 Arranging for Disposal
-
Once the waste container is nearly full (approximately 90%), or if waste has been accumulated for a period approaching your institution's limit (often 3-6 months), arrange for a pickup by your institution's EHS department.[2][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a direct call to EHS.[1][9]
4.3 Spill Management
In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained and equipped to handle it:
-
Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Place the collected waste into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
For large spills or if you are uncertain about how to proceed, evacuate the area and contact your institution's EHS department or emergency response team immediately.
References
-
Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]
-
Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
-
How to Safely Dispose Hazardous Waste?. (2024). HAZWOPER-OSHA.com. [Link]
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Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]
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OSHA Secondary Containment Requirements for Chemical Storage. (2023). Palmetto Industries. [Link]
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Hazardous Waste Disposal Procedures Handbook. California State University, Long Beach Campus Safety Division. [Link]
-
1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione Information. BuyersGuideChem. [Link]
-
Hazardous Waste Management Procedures. Towson University. [Link]
-
Hazardous Waste Disposal Guide. (2015). Northwestern University Office for Research Safety. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. (2026). Der Pharma Chemica. [Link]
-
One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. PubMed. [Link]
Sources
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- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 2H,3H,4H-pyrido[4,3-b][1,4]oxazine | C7H8N2O | CID 21885950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. research.columbia.edu [research.columbia.edu]
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- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
